N-isopropyl-1H-indole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-yl-1H-indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)14-12(15)10-3-4-11-9(7-10)5-6-13-11/h3-8,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDVBQSPSAUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Diverse Biological Landscape of Indole-5-Carboxamide Derivatives: A Technical Guide
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrrole ring, allows it to mimic peptide structures and interact with a wide array of biological targets, including enzymes and receptors.[3][4] Among the vast library of indole-containing molecules, derivatives featuring a carboxamide group at the 5-position have garnered significant attention for their broad and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of indole-5-carboxamide derivatives, focusing on their anticancer, enzyme inhibitory, antimicrobial, and antiviral properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.
Anticancer and Antiproliferative Activity
Indole-5-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Dual EGFR and CDK2 Inhibition
A significant number of indole-carboxamide derivatives function as inhibitors of critical protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation; its mutation or amplification is common in various cancers.[5] CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.
Newly synthesized 5-substituted-indole-2-carboxamides have demonstrated potent, dual inhibitory action against both EGFR and CDK2.[6] For instance, compounds 5i and 5j from one study were identified as powerful dual inhibitors.[6] Another series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also showed potent inhibition against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, which is crucial for overcoming drug resistance.[7] Compounds 5f and 5g in this series were particularly effective against the resistant T790M mutant.[7]
The antiproliferative effects of these compounds often lead to the induction of apoptosis (programmed cell death). This is frequently mediated through the activation of caspases, such as caspase-3 and caspase-8, and an increase in the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl2.[7] Furthermore, some derivatives have been shown to increase levels of Cytochrome C, a key event in initiating the intrinsic apoptosis pathway.[8]
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9][10] 7-Azaindole-1-carboxamides have been designed as a new class of potent PARP-1 inhibitors.[11] A selected compound from this class, 1l (ST7710AA1) , not only showed significant PARP inhibition but also demonstrated the ability to bypass multidrug resistance mediated by P-glycoprotein (Pgp).[11] In animal models, this compound exhibited antitumor effects comparable to the approved PARP inhibitor Olaparib but at a lower dose.[11]
Quantitative Data: Antiproliferative and Enzyme Inhibitory Activity
The following tables summarize the quantitative biological data for representative indole-carboxamide derivatives against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Indole-Carboxamide Derivatives
| Compound | Target(s) | Cell Line(s) | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| 5f | EGFRWT/EGFRT790M | Multiple | Mean GI50 | 29 nM | [7] |
| 5g | EGFRWT/EGFRT790M | Multiple | Mean GI50 | 31 nM | [7] |
| 5j | EGFR/CDK2 | Multiple | Mean GI50 | 37 nM | [6] |
| 5i | EGFR/CDK2 | Multiple | Mean GI50 | 49 nM | [6] |
| Primaquine-Indole Carboxamide 2 | ROS Generation | LNCaP, MDA-MB-453 | IC50 | 8.7 - 28.5 µM | [12][13] |
| Thiazolyl-indole-2-carboxamide 6i | Multitarget | MCF-7 | IC50 | 6.10 µM | [14] |
| Thiazolyl-indole-2-carboxamide 6v | Multitarget | MCF-7 | IC50 | 6.49 µM |[14] |
Table 2: Kinase Inhibitory Activity of Indole-Carboxamide Derivatives
| Compound | Target Enzyme | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| 5f | EGFRT790M | IC50 | 9.5 nM | [7] |
| 5g | EGFRT790M | IC50 | 11.9 nM | [7] |
| 5h | CDK2 | IC50 | 11 nM | [8] |
| 5e | CDK2 | IC50 | 13 nM | [8] |
| Va | EGFR | IC50 | 71 nM | [5] |
| Va | BRAFV600E | IC50 | 77 nM |[5] |
Experimental Protocols
Antiproliferative MTT Assay:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined.[8]
Caspase-3 Assay:
-
Panc-1 human pancreatic cancer cells are treated with the test compounds.
-
After treatment, cell lysates are prepared.
-
The concentration of caspase-3 in the lysates is quantified using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
The results are expressed in pg/mL and compared to untreated controls and a positive control like staurosporine.[7]
PARP-1 Inhibition Assay:
-
The assay is typically performed using a commercial kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
The reaction is initiated in wells coated with histones and containing PARP-1 enzyme.
-
Test compounds at various concentrations are added to the wells.
-
The reaction is started by adding biotinylated NAD+.
-
After incubation, the wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.
-
A colorimetric HRP substrate is added, and the absorbance is measured to quantify PARP-1 activity.
-
IC50 values are calculated from the dose-response curves.[11]
Enzyme Inhibition
Beyond kinases involved in cancer, indole-5-carboxamide derivatives have been identified as highly potent and selective inhibitors of other key enzymes, such as Monoamine Oxidase B (MAO-B) and Fatty Acid Amide Hydrolase (FAAH).
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels in the brain, making it a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Indole-5-carboxamides have been discovered to be highly potent, selective, and reversible inhibitors of human MAO-B.[15]
Notably, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53, PSB-1410) demonstrated subnanomolar potency and high selectivity for MAO-B over the MAO-A isoform.[15] Computational docking studies suggest that these small molecules achieve their high potency by effectively interacting with the enzyme's binding site.[15]
Table 3: MAO-B Inhibitory Activity of Indole-5-Carboxamide Derivatives
| Compound | Target Enzyme | Activity Metric | Value | Selectivity (vs. MAO-A) | Reference(s) |
|---|---|---|---|---|---|
| PSB-1410 (53) | Human MAO-B | IC50 | 0.227 nM | >5700-fold | [15] |
| PSB-1491 (38a) * | Human MAO-B | IC50 | 0.386 nM | >25000-fold | [15] |
| PSB-1434 (30) * | Human MAO-B | IC50 | 1.59 nM | >6000-fold | [15] |
*Note: Compounds 38a and 30 are indazole-carboxamides, structurally related analogs included for comparison.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme that degrades the endocannabinoid anandamide, a lipid transmitter involved in pain, inflammation, and mood regulation.[16] Inhibiting FAAH increases anandamide levels, offering a therapeutic approach for pain and inflammatory conditions.[17][18] A series of (indolylalkyl)piperidine carbamates, which can be considered structural analogs of indole-carboxamides, were synthesized and tested for FAAH inhibition.[16] Structure-activity relationship studies revealed that the length of the alkyl spacer and substituents on the indole ring significantly affect activity.[16]
Experimental Protocols
MAO-B Enzyme Inhibition Assay (Amplex® Red Method):
-
The assay is based on the detection of H₂O₂ generated during the MAO-catalyzed oxidation of a substrate.
-
Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the inhibitor in a buffer solution.
-
The reaction is initiated by adding the Amplex® Red reagent, horseradish peroxidase, and the MAO substrate (e.g., p-tyramine).
-
The H₂O₂ produced reacts with the Amplex® Red reagent in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin.
-
Fluorescence is measured over time using a fluorescence microplate reader.
-
The rate of reaction is determined, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[19]
FAAH Inhibition Assay (Rat Brain Homogenate):
-
Rat brains are homogenized in an appropriate buffer.
-
The homogenate is incubated with the test compounds at various concentrations.
-
The reaction is started by adding a fluorescent substrate for FAAH.
-
The mixture is incubated at 37°C.
-
The reaction is stopped, and the fluorescence of the product is measured.
-
The inhibitory activity is calculated as the percentage decrease in fluorescence compared to a control without an inhibitor, and IC50 values are determined.[20]
Antimicrobial and Antiviral Activity
Antimicrobial Activity
Indole carboxamide derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[21][22] Studies have shown that these compounds can be as active as standard antibiotics like ampicillin against Staphylococcus aureus.[21][22] The position of substituents on the indole ring can influence the spectrum of activity; for example, indole carboxamides substituted at the 3-position showed better inhibition of Bacillus subtilis than those substituted at the 2-position.[22]
The minimum inhibitory concentration (MIC) values for some derivatives were found to be 20- to 100-fold lower than standard drugs against S. aureus, B. subtilis, and Escherichia coli.[21][22] Furthermore, α,ω-di(indole-3-carboxamido)polyamine derivatives have been developed that not only have intrinsic antimicrobial properties but also act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacteria.[23][24]
Table 4: Antimicrobial Activity of Indole-Carboxamide Derivatives
| Derivative Class/Compound | Target Organism(s) | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Indole Carboxamides | S. aureus, B. subtilis, E. coli | MIC | 1.56 - 12.5 µg/mL | [21][22] |
| Indole Carboxamides | Candida albicans | MIC | Better than standards | [21][22] |
| 13b (polyamine conjugate) | S. aureus, A. baumannii, C. neoformans | MIC | ≤ 0.28 µM | [23][24] |
| Indole-carboxamide 21 | M. tuberculosis (MDR/XDR strains) | MIC | 0.012 µM |[4] |
Antiviral Activity
The indole scaffold is present in many compounds with antiviral properties.[25] Specific indole carboxamide derivatives have been investigated for activity against viruses such as HIV, Hepatitis C Virus (HCV), and SARS-CoV-2. A 5,6-dihydroxyindole carboxamide derivative showed strong inhibitory activity against HIV-1 integrase with an IC50 of 1.4 µM.[26] Other indole derivatives have displayed high anti-HCV activity, with EC50 values in the sub-micromolar to low micromolar range.[25][26] More recently, indole derivatives have been explored as potential inhibitors of SARS-CoV-2, with some compounds effectively suppressing viral reproduction in cell culture.[27][28][29]
Table 5: Antiviral Activity of Indole-Carboxamide and Related Derivatives
| Derivative | Target Virus/Enzyme | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| 5,6-dihydroxyindole carboxamide | HIV-1 Integrase | IC50 | 1.4 µM | [26] |
| Indole-based compound | HIV-1 Fusion | EC50 | 0.2 µM | [30] |
| Indole methacrylate analog | Hepatitis C Virus (HCV) | EC50 | 1.1 µM | [25] |
| AMND-1OL-3 | SARS-CoV-2 | Therapeutic Action Coefficient | 88.5% | [27] |
| 6-bromo-indole derivative | SARS-CoV-2 | IC50 | 1.84 µM (1.06 µg/mL) |[28][29] |
Experimental Protocols
Antimicrobial Disc Diffusion Method:
-
A standardized inoculum of the test microorganism is swabbed uniformly across an agar plate.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plate is incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[21][22]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Plates are incubated for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22]
Anti-SARS-CoV-2 Activity Assay (Vero Cell Culture):
-
Vero C1008 cells are seeded in 96-well plates.
-
The cells are infected with a known titer of SARS-CoV-2 virus.
-
After a period of viral adsorption, the inoculum is removed, and a medium containing serial dilutions of the test compound is added.
-
The plates are incubated for several days, and the cytopathic effect (CPE) of the virus is observed daily.
-
The antiviral activity is quantified, often by measuring the reduction in viral replication (e.g., using TCID50 assay) or by cell viability assays. The IC50 (50% inhibitory concentration) is then calculated.[28][29]
Conclusion and Future Outlook
Indole-5-carboxamide derivatives represent a versatile and highly valuable chemical scaffold in modern drug discovery. The breadth of their biological activities—spanning from potent and selective enzyme inhibition for cancer and neurodegenerative diseases to broad-spectrum antimicrobial and antiviral effects—highlights their immense therapeutic potential.[3][4] The ability to modify the indole core and the carboxamide moiety allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing these derivatives to enhance potency against drug-resistant targets, improve safety profiles, and explore novel mechanisms of action. The continued investigation into the structure-activity relationships and biological pathways modulated by these compounds will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of human diseases.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. onclive.com [onclive.com]
- 11. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 29. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
N-isopropyl-1H-indole-5-carboxamide: A Technical Guide on its Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-isopropyl-1H-indole-5-carboxamide, a molecule belonging to the versatile class of indole carboxamides. While specific historical data on the discovery of this exact compound is not prevalent in public literature, this document extrapolates from established chemical principles and the well-documented research on analogous structures to present its likely synthesis, potential biological significance, and relevant experimental protocols.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The functionalization of the indole ring, particularly with a carboxamide group at the 5-position, has yielded compounds with significant therapeutic potential, including anticancer, antimicrobial, and neurological activities.[1][4][5] The N-substituent on the indole ring and the substituent on the carboxamide nitrogen play crucial roles in modulating the pharmacological properties of these molecules. This guide focuses on the N-isopropyl derivative of 1H-indole-5-carboxamide, exploring its chemical synthesis and potential biological relevance based on the activities of structurally related compounds.
Synthesis of this compound
The synthesis of this compound can be readily achieved through a standard amide coupling reaction. This common and efficient method involves the activation of the carboxylic acid group of 1H-indole-5-carboxylic acid followed by its reaction with isopropylamine.
The most probable synthetic route is a one-step amide bond formation.
Caption: Proposed synthesis of this compound.
This protocol is adapted from established procedures for the synthesis of similar indole-5-carboxamides.[6][7]
-
Reaction Setup: To a solution of 1H-indole-5-carboxylic acid (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add isopropylamine (1.5 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Physicochemical Properties (Predicted)
While experimental data for this specific compound is unavailable, its properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
| LogP (Predicted) | ~2.5 |
Potential Biological Activities and Signaling Pathways
The indole-5-carboxamide scaffold is a versatile pharmacophore. Based on the biological activities of structurally similar compounds, this compound could be investigated for the following activities:
-
Monoamine Oxidase (MAO) Inhibition: Indole-5-carboxamides have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[8][9] Inhibition of MAO-B increases dopamine levels in the brain.
Caption: Potential MAO-B inhibition pathway.
-
Anticancer Activity: Several 5-substituted indole-2-carboxamides have demonstrated potent antiproliferative activity by targeting key signaling pathways in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.[4][5][10]
Caption: Potential dual inhibition of EGFR and CDK2 pathways.
Experimental Workflow for Biological Evaluation
A general workflow for assessing the potential biological activities of this compound is outlined below.
Caption: General workflow for biological evaluation.
Conclusion
This compound represents a synthetically accessible molecule within the broader class of indole carboxamides. While specific data on this compound is limited, the extensive research on its analogues suggests a strong potential for biological activity, particularly in the areas of neurodegenerative diseases and oncology. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the properties and therapeutic potential of this and related compounds. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanism of Action of N-isopropyl-1H-indole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole ring at various positions has led to the discovery of potent and selective modulators of diverse biological targets. The carboxamide moiety, particularly at the 5-position, is a common feature in many biologically active indole derivatives. This document explores the potential mechanism of action of N-isopropyl-1H-indole-5-carboxamide by examining the established activities of closely related indole-5-carboxamide analogs. These analogs have demonstrated activities ranging from enzyme inhibition to receptor modulation, suggesting several plausible pathways through which this compound might exert a biological effect.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally similar indole-5-carboxamide derivatives, several potential biological targets and mechanisms of action can be postulated for this compound. These include, but are not limited to, inhibition of enzymes such as Monoamine Oxidase B (MAO-B) and Na+/H+ exchangers, as well as potential interactions with other protein targets.
Monoamine Oxidase B (MAO-B) Inhibition
A notable activity of certain N-substituted indole-5-carboxamide derivatives is the inhibition of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.
A study on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide demonstrated potent and selective inhibition of human MAO-B. This suggests that the indole-5-carboxamide scaffold can be a basis for the development of MAO-B inhibitors. The N-substituent on the indole ring and the nature of the carboxamide group are critical for activity and selectivity.
| Compound | Target | IC50 (µM) | Ki (nM) | Selectivity Index (SI) vs MAO-A |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 | 94.52 | > 120 |
Table 1: Inhibitory activity of a related indole-5-carboxamide against MAO-B.[1]
References
Uncharted Territory: The Therapeutic Potential of N-isopropyl-1H-indole-5-carboxamide Remains Undefined
Despite a comprehensive review of available scientific literature, specific therapeutic targets, mechanisms of action, and associated biological data for the compound N-isopropyl-1H-indole-5-carboxamide (CAS No. 953029-91-9) remain elusive. While the broader class of indole carboxamides has shown significant promise in diverse therapeutic areas, this particular derivative is largely unexplored in publicly accessible research.
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Research into various indole carboxamides has identified their potential in treating conditions ranging from cystic fibrosis to cancer and neurodegenerative diseases. These compounds have been shown to interact with a variety of biological targets, including the cystic fibrosis transmembrane conductance regulator (CFTR), the Na+/H+ exchanger, the bacterial protein MmpL3, RET kinase, 5-HT1 receptors, and monoamine oxidase B (MAO-B).
However, the specific N-isopropyl substitution at the 5-carboxamide position of the indole ring appears to be a novel structural variation with limited characterization in the public domain. While the synthesis of this compound has been documented in the context of creating libraries of chemical compounds for broader screening efforts, detailed biological evaluations and target identification studies for this specific molecule have not been published.
Our investigation into potential therapeutic applications for this compound did not yield any quantitative data, such as IC50 or Ki values, nor did it uncover any detailed experimental protocols or established signaling pathways associated with its activity. The absence of such data precludes the creation of a detailed technical guide as originally requested.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of indole carboxamides, a more fruitful avenue of investigation may lie with more extensively studied analogs. For instance, significant research has been conducted on indole-2-carboxamide and other N-substituted indole-5-carboxamide derivatives, for which a wealth of data on therapeutic targets, mechanisms of action, and experimental methodologies is available.
Further research is unequivocally needed to elucidate the pharmacological profile of this compound. High-throughput screening campaigns, target-based assays, and phenotypic screening approaches would be necessary first steps to uncover its potential therapeutic value. Until such studies are conducted and their results disseminated, the therapeutic targets of this specific indole carboxamide derivative will remain an open question in the field of medicinal chemistry.
N-isopropyl-1H-indole-5-carboxamide: A Technical Guide to Safety, Handling, and Hazard Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS). N-isopropyl-1H-indole-5-carboxamide is a research chemical, and a comprehensive, officially recognized MSDS is not publicly available. The information herein is compiled from data on structurally related compounds and general principles of chemical safety. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.
Introduction
This compound belongs to the diverse family of indole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2] As with any novel or specialized chemical, a thorough understanding of its potential hazards, safe handling procedures, and emergency response is critical for the safety of laboratory personnel and the integrity of research.
This technical guide provides a consolidated overview of the known and anticipated safety, handling, and toxicological properties of this compound, based on available data for the parent indole structure and related carboxamides.
Hazard Identification and Classification
While specific GHS classification for this compound is not established, data from the parent compound, indole-5-carboxamide, suggests the following potential hazards should be considered:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The indole nucleus itself is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye damage.[4] Therefore, this compound should be handled with care, assuming it possesses a similar hazard profile.
Physical and Chemical Properties
| Property | Value (for 1H-indole-5-carboxamide) | Reference |
| Molecular Formula | C9H8N2O | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Melting Point | 158 - 162 °C | [5] |
| XLogP3 | 0.9 | [3] |
Toxicological Information
Detailed toxicological studies on this compound have not been published. The toxicological profile is inferred from its parent compound, indole-5-carboxamide, and the general properties of indole derivatives.
| Hazard | Classification (inferred) | Reference |
| Acute Oral Toxicity | Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [3] |
Handling and Storage
Safe handling and storage are paramount to minimizing exposure and ensuring the stability of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid inhalation of dust or fumes.[7]
-
Avoid contact with skin and eyes.[7]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from light and moisture.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if dust is present.[4]
-
Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Experimental Protocols
Synthesis of this compound
A plausible synthesis method for this compound involves the amidation of 1H-indole-5-carboxylic acid with isopropylamine. This protocol is adapted from a similar synthesis of N-phenyl-1H-indole-5-carboxamide.[10]
Materials:
-
1H-indole-5-carboxylic acid
-
Isopropylamine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Stirring bar
-
Round bottom flask
-
Standard laboratory glassware
Procedure:
-
To a round bottom flask containing a stirring bar, add 1H-indole-5-carboxylic acid (1 equivalent).
-
Add DMAP (1.01 equivalents) and EDC (1.01 equivalents).
-
Dissolve the mixture in dichloromethane.
-
Add isopropylamine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water, 1 M HCl, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for Chemical Safety Assessment.
Caption: Interrelation of Chemical Safety Data.
Caption: Synthesis and Purification Workflow.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-5-carboxamide | C9H8N2O | CID 14973220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscience.com [chemscience.com]
- 7. isotope.com [isotope.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Spectroscopic Data for N-isopropyl-1H-indole-5-carboxamide: A Technical Overview
For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of synthesized compounds. This technical guide addresses the available spectroscopic information for N-isopropyl-1H-indole-5-carboxamide, a molecule of interest within the broader class of indole derivatives, which are significant in medicinal chemistry.
While data for structurally related compounds, such as N-phenyl-1H-indole-5-carboxamide and other indole-5-carboxamide derivatives, exist, direct experimental values for the N-isopropyl analog could not be located. The synthesis of such a compound would likely follow standard amide bond formation reactions; however, without a specific literature precedent, the exact experimental conditions and resulting spectroscopic characterization remain unconfirmed.
General Methodologies for Characterization
Should this compound be synthesized, the following experimental protocols would be typical for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Proton (¹H) NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed on a spectrometer (typically 300-600 MHz). Expected signals would include those for the indole ring protons, the N-H proton of the indole, the amide N-H proton, and the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).
-
Carbon-¹³ (¹³C) NMR: A broadband-decoupled ¹³C NMR spectrum would be acquired to identify all unique carbon environments. This would include signals for the indole ring carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy
An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film. Key vibrational bands would be expected for the N-H stretches of the indole and the amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectral analysis, likely using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be performed to determine the molecular weight of the compound. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of this compound.
Visualization of a Potential Synthetic Workflow
While a specific protocol is not available, a general workflow for the synthesis and characterization of this compound can be conceptualized. The synthesis would likely involve the coupling of 1H-indole-5-carboxylic acid with isopropylamine.
Due to the absence of specific literature data, researchers interested in this compound would need to undertake its synthesis and perform a full spectroscopic characterization to establish a definitive reference for this compound.
An In-depth Technical Guide to the Solubility and Stability of N-isopropyl-1H-indole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility and stability of the novel compound N-isopropyl-1H-indole-5-carboxamide. While specific experimental data for this compound is not publicly available, this document outlines the requisite experimental protocols, data presentation formats, and theoretical considerations necessary for a thorough investigation. The methodologies described are based on established practices in the pharmaceutical industry for drug substance characterization.[1][2][3]
Solubility Determination
The solubility of a drug candidate is a critical physicochemical parameter that influences its absorption, distribution, and overall bioavailability.[4][5][6] Determining solubility in a range of solvents is essential during early-stage drug development.
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4][7]
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.
Materials:
-
This compound (pure solid)
-
Selection of relevant solvents (see Table 1)
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid is necessary to ensure that equilibrium is reached with the undissolved compound.
-
Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution.
-
Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
The experiment should be performed in triplicate for each solvent.
The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
|---|---|---|---|
| Purified Water | 25 | [Data to be determined] | [Data to be determined] |
| Purified Water | 37 | [Data to be determined] | [Data to be determined] |
| 0.1 N HCl (pH 1.2) | 37 | [Data to be determined] | [Data to be determined] |
| Phosphate Buffer (pH 7.4) | 37 | [Data to be determined] | [Data to be determined] |
| Ethanol | 25 | [Data to be determined] | [Data to be determined] |
| Propylene Glycol | 25 | [Data to be determined] | [Data to be determined] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Data to be determined] | [Data to be determined] |
The following diagram illustrates the workflow for the shake-flask solubility experiment.
Workflow for Shake-Flask Solubility Measurement
Stability Assessment (Forced Degradation Studies)
Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation pathways and establishing the intrinsic stability of a drug substance.[1][2][8][9] These studies expose the compound to conditions more severe than accelerated stability testing.[2][3]
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (for acidic hydrolysis)
-
Sodium hydroxide (for basic hydrolysis)
-
Hydrogen peroxide (for oxidative degradation)
-
Photostability chamber
-
Oven for thermal degradation
-
HPLC system with a photodiode array (PDA) detector and/or mass spectrometer (MS)
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add a strong acid (e.g., 0.1 N to 1 N HCl). Heat the solution (e.g., at 60-80 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound and add a strong base (e.g., 0.1 N to 1 N NaOH). Heat the solution under similar conditions to acidic hydrolysis.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% H₂O₂). The reaction can be performed at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80-100 °C) for an extended period.
-
Photodegradation: Expose the solid compound and a solution of the compound to light of a specified wavelength (e.g., in a photostability chamber according to ICH Q1B guidelines).
-
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is typically to achieve 5-20% degradation.[3]
The results from the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
|---|---|---|---|---|
| 0.1 N HCl | 24 hours | 60 | [Data to be determined] | [Data to be determined] |
| 0.1 N NaOH | 24 hours | 60 | [Data to be determined] | [Data to be determined] |
| 10% H₂O₂ | 24 hours | 25 | [Data to be determined] | [Data to be determined] |
| Thermal (Solid) | 48 hours | 80 | [Data to be determined] | [Data to be determined] |
| Photostability (Solid) | Per ICH Q1B | 25 | [Data to be determined] | [Data to be determined] |
| Photostability (Solution) | Per ICH Q1B | 25 | [Data to be determined] | [Data to be determined] |
The following diagram outlines the logical progression of a forced degradation study.
Forced Degradation Study Logical Flow
Signaling Pathways and Further Considerations
While no specific signaling pathways for this compound are documented, indole-based structures are known to interact with a variety of biological targets. For instance, some indole derivatives are known to be inhibitors of cholinesterases.[10] Further research would be required to determine the specific biological activity and associated signaling pathways of this compound. The stability and solubility data generated from the protocols above are foundational for designing such in-vitro and in-vivo studies.
This guide provides a robust starting point for the comprehensive characterization of this compound. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data essential for advancing the development of this compound.
References
- 1. onyxipca.com [onyxipca.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. researchgate.net [researchgate.net]
- 5. rheolution.com [rheolution.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for N-isopropyl-1H-indole-5-carboxamide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-isopropyl-1H-indole-5-carboxamide, a substituted indole carboxamide of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a standard amide coupling reaction between 1H-indole-5-carboxylic acid and isopropylamine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.
Introduction
Indole-based compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous natural products and pharmacologically active compounds. The indole carboxamide moiety, in particular, is a prevalent feature in many drug candidates and approved therapeutics. The synthesis of diverse libraries of substituted indole carboxamides is crucial for structure-activity relationship (SAR) studies in drug development. This protocol details a reliable method for the preparation of this compound, which can serve as a fundamental building block or a target molecule in various research applications.
Reaction Scheme
The synthesis of this compound proceeds via the coupling of 1H-indole-5-carboxylic acid and isopropylamine in the presence of a coupling agent and a base. A common and effective method involves the use of a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP) to facilitate the reaction and suppress side reactions.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar indole carboxamides.[1][2][3][4]
Materials and Equipment:
| Reagent/Material | Formula | M.W. ( g/mol ) | Role |
| 1H-Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | Starting Material |
| Isopropylamine | C₃H₉N | 59.11 | Reagent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | 155.24 | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) or Dimethylaminopyridine (DMAP) | C₆H₅N₃O / C₇H₁₀N₂ | 135.13 / 122.17 | Coupling Additive |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | C₈H₁₉N / C₆H₁₅N | 129.24 / 101.19 | Base |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | CH₂Cl₂ / C₃H₇NO | 84.93 / 73.09 | Solvent |
| Saturated aqueous NH₄Cl solution | NH₄Cl | - | Quenching Agent |
| Saturated aqueous NaHCO₃ solution | NaHCO₃ | - | Wash Solution |
| Brine (Saturated aqueous NaCl solution) | NaCl | - | Wash Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying Agent |
| Round-bottom flask | - | - | Reaction Vessel |
| Magnetic stirrer and stir bar | - | - | Agitation |
| Ice bath | - | - | Temperature Control |
| Separatory funnel | - | - | Extraction |
| Rotary evaporator | - | - | Solvent Removal |
| Thin-layer chromatography (TLC) plates | - | - | Reaction Monitoring |
| Column chromatography setup (Silica gel) | - | - | Purification |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indole-5-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in an appropriate volume of anhydrous DCM or DMF.
-
Addition of Reagents: To the stirred solution, add isopropylamine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) or DMAP (0.1 eq).
-
Base Addition: Add DIPEA or TEA (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Caption: Step-by-step workflow for the synthesis of this compound.
Discussion
The choice of coupling reagents and reaction conditions can be critical for the successful synthesis of amide bonds.[5][6] Carbodiimides like EDC are widely used due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[7] The addition of HOBt or DMAP can increase the reaction rate and reduce the risk of racemization if chiral starting materials are used. The selection of the base (DIPEA or TEA) and solvent (DCM or DMF) can be optimized based on the solubility of the reactants and the desired reaction temperature. For less reactive amines or carboxylic acids, heating the reaction mixture may be necessary.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
EDC and other coupling reagents can be sensitizers. Avoid direct contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
One-Pot Synthesis of Substituted Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its versatile biological activities, including anticancer, antiviral, and antioxidant properties, have driven significant interest in the development of efficient synthetic methodologies.[1][5] One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, has emerged as a powerful and sustainable approach for the construction of complex molecules like substituted indoles.[6] This approach offers several advantages, including reduced waste, operational simplicity, and improved atom and step economy.[1][6]
These application notes provide an overview of various one-pot strategies for the synthesis of substituted indole derivatives, present comparative data for different catalytic systems, and offer a detailed experimental protocol for a representative multi-component reaction.
Synthetic Strategies for One-Pot Indole Synthesis
Several elegant one-pot methodologies have been developed for the synthesis of substituted indoles, broadly categorized into domino reactions, multi-component reactions (MCRs), and transition-metal-catalyzed cyclizations.
-
Domino Reactions: These reactions involve a cascade of intramolecular transformations, where the product of one reaction is the substrate for the next, all occurring under the same reaction conditions.[7] Domino reactions offer a highly efficient route to complex indole structures from simple starting materials.
-
Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants.[1][2][8] This strategy is particularly valuable for generating libraries of diverse indole derivatives for drug discovery. A notable example is the Ugi-tetrazole four-component reaction followed by an acidic ring closure to yield 2-tetrazolo substituted indoles.[3][8]
-
Transition-Metal Catalysis: Transition metals, particularly palladium, rhodium, and cobalt, have been extensively used to catalyze the one-pot synthesis of indoles.[9][10][11] These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades, enabling the synthesis of a wide range of substituted indoles with high efficiency and regioselectivity.[9][11] For instance, a palladium-catalyzed one-pot synthesis can be achieved through amination followed by cyclization using aqueous micellar catalysis.[10][12]
Comparative Data of One-Pot Indole Synthesis Methods
The following table summarizes quantitative data from various one-pot synthetic methodologies for substituted indoles, allowing for a direct comparison of their efficiencies under different conditions.
| Methodology | Catalyst/Reagent | Starting Materials | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Component Sequential Reaction | NaOH, Acetic Acid | Indole, Benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine | EtOH–H₂O | RT | 2 | Good | [1] |
| Domino Reaction | LiN(SiMe₃)₂, CsF | 2-Methoxytoluene, Nitriles | CPME | 110 | 12 | up to 99 | [13] |
| Ugi-Tetrazole MCR & Cyclization | Methane sulfonic acid | Substituted anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN₃ | Various | RT then heat | - | Good to Excellent | [3][8] |
| Pd-Catalyzed Coupling/Cyclization | Pd catalyst, H₂SO₄ | Aryl halide, Benzophenone hydrazone, Enolizable ketone | TPGS-750-M/Ethanol | Reflux | - | - | [10] |
| Rh(III)-Catalyzed C-H Annulation | Rh catalyst | Anilines, N-allyl benzimidazole | - | - | - | - | [9] |
| Microwave-Assisted 4-Component | Amberlyst A-15 | Indole-3-carbaldehyde, Ammonium acetate, Benzil, Amines | - | 80 | 0.13-0.25 | - | [14] |
| Photoenzymatic Hybrid System | Wheat germ lipase (WGL) | N-methyl indoles, Acetone | - | - | - | up to 85 | [15] |
Experimental Protocols
This section provides a detailed protocol for a representative three-component one-pot synthesis of 3-substituted indoles.[1]
Synthesis of 3-(1-(3-methyl-1-phenyl-1H-pyrazol-5-ylamino)phenylmethyl)-1H-indole
Materials:
-
Indole
-
Benzaldehyde
-
3-methyl-1-phenyl-1H-pyrazol-5-amine
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Ethanol (EtOH)
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of indole (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add sodium hydroxide (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzaldehyde (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 2 hours.
-
After 2 hours, acidify the reaction mixture to pH 5 by adding acetic acid.
-
Add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the pure 3-(1-(3-methyl-1-phenyl-1H-pyrazol-5-ylamino)phenylmethyl)-1H-indole.
Visualizations
The following diagrams illustrate the general workflow and a simplified catalytic cycle for one-pot indole synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of indoles and quinolinones from ortho-tosylaminophenyl-substituted para-quinone methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Development of a photoenzymatic one-pot hybrid system for the direct synthesis of 3,3-disubstituted indole-2-ketones from N-methyl indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of N-isopropyl-1H-indole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-1H-indole-5-carboxamide is a synthetic compound belonging to the diverse class of indole carboxamides. Compounds within this class are of significant interest to the pharmaceutical and forensic sciences due to their potential biological activities, which can include acting as synthetic cannabinoid receptor agonists. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and forensic analysis. This document provides detailed analytical methods and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique.
Analytical Method: Quantification by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented for the determination of this compound in biological matrices such as plasma and urine. This method offers high sensitivity and specificity, making it suitable for trace-level analysis.
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. Two common extraction techniques are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]
Liquid-Liquid Extraction (LLE) Protocol for Plasma:
-
To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., this compound-d7).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 500 µL of a mixture of hexane and ethyl acetate (9:1, v/v) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Urine:
-
To 1 mL of urine sample, add 25 µL of an internal standard solution.
-
Add 500 µL of 100 mM phosphate buffer (pH 6.8).
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the optimized LC-MS/MS parameters for the analysis of this compound.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined experimentally (e.g., based on predicted m/z of protonated molecule and major fragment ions) Internal Standard (d7): To be determined experimentally |
| Collision Energy | To be optimized for each transition |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Note: The specific MRM transitions and collision energies need to be optimized for this compound. This typically involves infusing a standard solution of the analyte into the mass spectrometer and performing product ion scans to identify the most stable and abundant fragment ions.
Method Validation and Quantitative Data
While specific quantitative data for this compound is not available in the cited literature, the following tables present typical validation parameters and expected performance for analytical methods of similar indole carboxamide compounds and synthetic cannabinoids, which can serve as a benchmark.[2][3]
Table 1: Typical Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: Example Quantitative Performance for a Synthetic Cannabinoid
| Analyte | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) |
| JWH-018 | Whole Blood | 0.1 | 99.1 - 107.0 | < 10 |
| AM-2201 | Urine | 0.5 | 95.0 - 109.0 | < 12 |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the methodologies and potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
As the specific signaling pathway for this compound is not well-characterized, a hypothetical pathway is presented based on the known mechanism of action for many synthetic cannabinoids that are structurally related to indole carboxamides. These compounds often act as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. While the specific parameters for this compound require experimental optimization, the provided protocols and data serve as a strong foundation for method development and validation. The visualization of the experimental workflow and a plausible signaling pathway offers a comprehensive overview for researchers in the field. This information is intended to facilitate further research into the pharmacology, toxicology, and pharmacokinetics of this and related indole carboxamide compounds.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
Designing In Vitro Assays for Indole Carboxamide Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vitro assays to evaluate the biological activity of indole carboxamide compounds. This class of molecules has garnered significant interest in drug discovery, with derivatives showing promise as anticancer, antimicrobial, and modulators of key cellular targets such as enzymes and receptors.
Application Note 1: Enzyme Inhibition Assays
Indole carboxamides have been identified as inhibitors of various enzymes, including bacterial enzymes like MmpL3 and human kinases such as EGFR and CDK2.[1][2] Enzyme inhibition assays are crucial for determining the potency and mechanism of action of these compounds.
A common approach is to measure the enzymatic activity in the presence of varying concentrations of the indole carboxamide inhibitor to determine the IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.
Featured Protocol: EGFR Kinase Assay
Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase often implicated in cancer.[3] This protocol describes a luminescent kinase assay to measure the inhibition of EGFR by indole carboxamide compounds. The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.[3]
Experimental Workflow
Caption: Workflow for the EGFR Kinase Assay.
Methodology
-
Reagent Preparation:
-
Prepare EGFR Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT.[3]
-
Prepare a stock solution of the indole carboxamide test compound in DMSO.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a solution of EGFR enzyme and a suitable substrate (e.g., a poly(Glu,Tyr) peptide) in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the test compound dilution.
-
Add 2 µL of the EGFR/substrate mix.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
-
Signal Detection (using ADP-Glo™ Kinase Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[3]
-
Measure the luminescence using a plate reader.
-
Data Presentation
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Indole-Carb-1 | 0.01 | 12.5 | 0.85 |
| 0.1 | 35.2 | ||
| 1 | 55.8 | ||
| 10 | 89.1 | ||
| Erlotinib (Control) | 0.01 | 45.3 | 0.08 |
| 0.1 | 78.9 | ||
| 1 | 95.1 | ||
| 10 | 98.6 |
Application Note 2: Receptor Binding Assays
Indole carboxamides are known to interact with G-protein coupled receptors, such as the cannabinoid receptor 1 (CB1), and nuclear receptors like the androgen receptor (AR).[4][5] Receptor binding assays are essential to determine the affinity of these compounds for their target receptors.
Radioligand binding assays are a common method where a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
Featured Protocol: Cannabinoid Receptor 1 (CB1) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of indole carboxamide compounds for the human CB1 receptor.[6]
Logical Relationship of Assay Components
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA [mdpi.com]
Applications of Indole Carboxamides in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indole carboxamides represent a versatile and promising class of heterocyclic compounds in the field of oncology. Their rigid bicyclic structure serves as a privileged scaffold for the design of potent and selective inhibitors of various biological targets implicated in cancer initiation and progression. This document provides an overview of the diverse applications of indole carboxamides in cancer research, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
I. Multi-Targeting Capabilities of Indole Carboxamides
Indole carboxamides have demonstrated efficacy against a wide array of cancer-related targets. This multi-targeting ability underscores their potential as robust therapeutic candidates. Key molecular targets include:
-
Protein Kinases: A significant area of investigation involves the development of indole carboxamides as inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAFV600E, and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4][5][6]. Inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, angiogenesis, and survival.
-
Poly (ADP-ribose) Polymerase (PARP): Certain indole carboxamides, particularly 7-azaindole-1-carboxamides, have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA repair[7][8][9]. PARP inhibitors have shown significant clinical success, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[7].
-
Tubulin: The disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Several indole carboxamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis[10][11][12][13][14][15].
-
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant reactivation is implicated in the progression of several cancers[16][17][18]. Indole carboxamides are being explored as inhibitors of key components of this pathway, such as Smoothened (SMO)[18][19].
-
Induction of Apoptosis and ROS Generation: Beyond direct enzyme inhibition, some indole carboxamides exert their anti-cancer effects by inducing programmed cell death (apoptosis) through the modulation of apoptotic markers like caspases, cytochrome C, and the Bax/Bcl2 ratio[2][10]. Additionally, certain derivatives can generate reactive oxygen species (ROS), leading to cancer cell-selective cytotoxicity[20][21][22].
II. Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity of selected indole carboxamide derivatives from recent studies.
Table 1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 8a | KNS42 (Paediatric Glioblastoma) | Viability | 8.25 | |
| KNS42 (Paediatric Glioblastoma) | Proliferation | 9.85 | ||
| 8c | KNS42 (Paediatric Glioblastoma) | Viability | 3.41 | |
| KNS42 (Paediatric Glioblastoma) | Proliferation | 4.34 | ||
| DAOY (Medulloblastoma) | Viability | 4.10 | ||
| 8f | KNS42 (Paediatric Glioblastoma) | Viability | 2.34 | |
| DAOY (Medulloblastoma) | Viability | 3.65 | ||
| 12c | KNS24, BT12, BT16, DAOY | Viability & Proliferation | Significant Inhibition | |
| Va | Four Human Cancer Cell Lines | Antiproliferative | GI50: 26 nM - 86 nM | [1] |
| 5d | MCF-7 (Breast Cancer) | Antiproliferative | GI50: 0.95 | [2] |
| 5e | MCF-7 (Breast Cancer) | Antiproliferative | GI50: 1.50 | [2] |
| 5h | MCF-7 (Breast Cancer) | Antiproliferative | GI50: 1.10 | [2] |
| 5i | MCF-7 (Breast Cancer) | Antiproliferative | GI50: 1.20 | [2] |
| 5j | MCF-7 (Breast Cancer) | Antiproliferative | GI50: 1.00 | [2] |
| 5k | MCF-7 (Breast Cancer) | Antiproliferative | GI50: 0.98 | [2] |
| PQ-ICA 2 | LNCaP (Prostate Cancer) | Antiproliferative | Potent Inhibition | [20] |
Table 2: Kinase Inhibitory Activity of Selected Indole Carboxamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Va | EGFR | 71 ± 6 | [1] |
| Va | BRAFV600E | 77 | [1] |
| Ve | BRAFV600E | 95 | [1] |
| Vf | BRAFV600E | 107 | [1] |
| Vg | BRAFV600E | 88 | [1] |
| Vh | BRAFV600E | 82 | [1] |
| 5d | EGFR | 0.093 | [2] |
| CDK2 | 0.013 | [2] | |
| 5e | EGFR | 0.110 | [2] |
| CDK2 | 0.015 | [2] | |
| 5h | EGFR | 0.100 | [2] |
| CDK2 | 0.014 | [2] |
Table 3: PARP-1 Inhibitory Activity of an Indole-Triazole Conjugate
| Compound | Target | IC50 (µM) | Reference |
| 75 | PARP-1 | 0.33 ± 0.10 | [10] |
| Olaparib (control) | PARP-1 | 0.0018 ± 0.0001 | [10] |
III. Signaling Pathways and Experimental Workflows
A. Kinase Inhibition and Downstream Signaling
Indole carboxamides targeting receptor tyrosine kinases like EGFR and VEGFR-2 block the initiation of downstream signaling cascades crucial for cancer cell growth and survival.
References
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [eurekaselect.com]
- 6. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [eurekaselect.com]
- 7. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of indole-based natural compounds as inhibitors of PARP-1 against triple-negative breast cancer: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. targetedonc.com [targetedonc.com]
- 17. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-isopropyl-1H-indole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-isopropyl-1H-indole-5-carboxamide and similar indole-carboxamide derivatives in high-throughput screening (HTS) campaigns. The indole-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against several important drug target classes.[1][2][3][4] The following protocols are designed to facilitate the screening of such compounds for potential therapeutic applications.
Application Note 1: Screening of this compound as a Potential Kinase Inhibitor
Indole-carboxamide derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.[5][6][7][8] These kinases are critical targets in oncology. This application note outlines a protocol for a biochemical HTS assay to identify and characterize the inhibitory activity of this compound against a representative tyrosine kinase.
Hypothetical Kinase Signaling Pathway
Caption: Hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a generic HTRF-based assay to measure the inhibitory effect of this compound on a target kinase.
Materials:
-
Target Kinase (e.g., EGFR, VEGFR-2)
-
Biotinylated Substrate Peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. For control wells, add 2 µL of assay buffer with DMSO (vehicle control) or a known inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a kinase/substrate mix in assay buffer.
-
Add 4 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Presentation: Inhibitory Activity of Indole-Carboxamide Analogs
The following table summarizes the reported inhibitory activities of various indole-carboxamide derivatives against different kinases, providing a reference for expected potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Compound Va | EGFR | 71 | Erlotinib | 80 |
| Compound Vg | BRAFV600E | 83 | Erlotinib | 60 |
| Compound 3 | EGFR | 18 | - | - |
| Compound 3 | VEGFR-2 | 45 | - | - |
| Compound 5f | EGFRWT | 68 | Erlotinib | 80 |
| Compound 5g | EGFRT790M | 11.9 | Osimertinib | 8 |
Data extracted from studies on indole-2-carboxamide derivatives.[5][7]
HTS Workflow for Kinase Inhibitor Screening
Caption: A typical high-throughput screening workflow for the identification and validation of kinase inhibitors.
Application Note 2: Screening of this compound as a Potential GPCR Ligand
Indole-carboxamide derivatives have also been explored as ligands for G-protein coupled receptors (GPCRs), such as cannabinoid and serotonin receptors.[9][10][11] This application note details a cell-based HTS assay to determine the activity of this compound at a specific GPCR, for instance, a Gq-coupled receptor that signals through calcium mobilization.
Hypothetical GPCR Signaling Pathway
Caption: A simplified signaling pathway for a Gq-coupled GPCR, leading to intracellular calcium release.
Experimental Protocol: Calcium Mobilization FLIPR Assay
This protocol uses a Fluorescence Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration in response to compound treatment in cells expressing the target GPCR.
Materials:
-
Host cell line (e.g., HEK293, CHO) stably expressing the target Gq-coupled GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Probenecid (an anion-exchange inhibitor, often used to improve dye retention).
-
This compound (dissolved in DMSO).
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the cells into 384-well assay plates at an appropriate density and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer, potentially including probenecid.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate 384-well compound plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the calcium mobilization response.
-
-
Data Analysis: The change in fluorescence intensity over time is measured. The response can be quantified by the peak fluorescence signal or the area under the curve. For agonists, determine the EC₅₀ from the dose-response curve. For antagonists, pre-incubate with the compound before adding a known agonist and determine the IC₅₀.
Data Presentation: Activity of Indole-Carboxamide Analogs at GPCRs
The following table presents representative data for indole-carboxamide derivatives at various GPCRs.
| Compound ID | Target GPCR | Activity | Kᵢ (nM) or EC₅₀ (nM) |
| Compound 3 | Cannabinoid Receptor 2 (CB₂) | Agonist | EC₅₀ = 980 |
| Compound 5 | Dopamine D₂ Receptor | Antagonist | - |
| Compound 5 | Serotonin 5-HT₂ₐ Receptor | Antagonist | - |
| Compound 8 | Serotonin 5-HT₂C Receptor | - | Kᵢ = 1.3 |
| Compound 9 | Dopamine D₂ Receptor | Antagonist | - |
| Compound 17 | Serotonin 5-HT₂ₐ Receptor | Antagonist | - |
Data extracted from studies on various indole-carboxamide derivatives.[9][10][11]
HTS Workflow for GPCR Ligand Screening
Caption: A dual-mode high-throughput screening workflow for the identification of both agonist and antagonist GPCR ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 10. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for preparing stock solutions of N-isopropyl-1H-indole-5-carboxamide.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-isopropyl-1H-indole-5-carboxamide is a small organic molecule belonging to the indole carboxamide class of compounds. Compounds in this class are of significant interest in drug discovery and chemical biology due to their diverse biological activities. Accurate and reproducible experimental results rely on the correct preparation of stock solutions of such compounds. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below. Please note that the molecular weight is an estimate based on a closely related compound, N-isobutyl-1H-indole-5-carboxamide, and should be confirmed with the specific batch information if available.
| Parameter | Value | Source/Note |
| Molecular Formula | C₁₂H₁₄N₂O | - |
| Molecular Weight | ~202.25 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General laboratory practice for indole derivatives[2][3] |
| Alternative Solvents | Ethanol, Dimethylformamide (DMF) | Indole derivatives show solubility in these solvents[4][5] |
| Recommended Stock Concentration | 10 mM - 50 mM | Standard practice for small molecule stock solutions[6] |
| Storage Conditions | -20°C or -80°C in tightly sealed, amber vials | To prevent degradation and photodecomposition[6] |
| Appearance | White to off-white solid | General appearance of similar compounds |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Procedure:
-
Determine the required mass:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 202.25 g/mol = 0.0020225 g = 2.02 mg
-
-
Weigh the compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound using a spatula.
-
-
Dissolve the compound:
-
Transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial.
-
Add the desired volume of anhydrous DMSO to the tube/vial. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube/vial.
-
-
Ensure complete dissolution:
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid has dissolved. If necessary, gently warm the solution in a water bath (not exceeding 40°C) and vortex again.
-
-
Label and store:
-
Clearly label the tube/vial with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in the dark.
-
Mandatory Visualization
Workflow for Preparing Stock Solution
Caption: Workflow for stock solution preparation.
References
- 1. N-ISOPROPYL-(1H)-INDOLE-7-CARBOXAMIDE [chemicalbook.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for In Vivo Studies with N-isopropyl-1H-indole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of N-isopropyl-1H-indole-5-carboxamide, a novel investigational compound. Based on the common therapeutic targets of related indole carboxamide derivatives, this document outlines a hypothetical experimental design assuming the compound is a putative kinase inhibitor with potential anti-cancer activity.[1][2][3][4]
Introduction
This compound belongs to the indole carboxamide class of compounds, a scaffold known to exhibit a wide range of biological activities.[2][5] Several derivatives have shown promise as inhibitors of protein kinases, Na+/H+ exchangers, and as agents with antitumor and antimicrobial properties.[1][2][3][4] This document details the experimental design for assessing the in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic profile of this compound in a preclinical cancer model.
Preclinical In Vivo Experimental Design
A robust in vivo study design is crucial for the successful evaluation of a novel therapeutic candidate.[6][7][8] The following protocols are designed for a murine xenograft model of human cancer.
Study Objectives
-
To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
-
To determine the maximum tolerated dose (MTD) and assess the general toxicity profile.
-
To establish a pharmacokinetic (PK) profile of the compound in plasma.
-
To investigate the pharmacodynamic (PD) effects on the putative target pathway in tumor tissue.
Animal Model Selection
The choice of animal model is critical for the translatability of preclinical findings.[8] For this study, immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are recommended to allow for the engraftment of human cancer cell lines. The specific cell line should be chosen based on in vitro sensitivity to this compound and the expression of the putative kinase target.
Experimental Workflow
The following diagram outlines the overall experimental workflow for the in vivo evaluation of this compound.
Caption: Experimental workflow for in vivo evaluation.
Experimental Protocols
Cell Culture and Tumor Inoculation
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
Treatment Administration
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosing: Administer the compound or vehicle control daily via oral gavage or intraperitoneal injection at the predetermined doses.
Efficacy and Tolerability Monitoring
-
Tumor Volume: Continue to measure tumor volume every 2-3 days throughout the study.
-
Body Weight: Record the body weight of each mouse daily as an indicator of toxicity.
-
Clinical Observations: Perform daily clinical observations for any signs of distress, such as changes in posture, activity, or grooming.
Pharmacokinetic (PK) Analysis
-
Sample Collection: At specified time points after the final dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a separate cohort of animals via cardiac puncture or tail vein bleeding into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Tissue Processing: Flash-freeze a portion of the tumor in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting or immunohistochemistry). Fix another portion in formalin for histopathological examination.
-
Target Modulation Analysis: Analyze the tumor lysates by Western blotting to assess the phosphorylation status of the putative kinase target and its downstream effectors.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Hypothetical Anti-Tumor Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 980 ± 120 | 21.6 |
| This compound | 30 | 650 ± 90 | 48.0 |
| This compound | 100 | 320 ± 50 | 74.4 |
| Positive Control | - | 410 ± 60 | 67.2 |
Table 2: Hypothetical Tolerability Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) ± SEM | Mortality |
| Vehicle Control | - | +5.2 ± 1.5 | 0/10 |
| This compound | 10 | +4.8 ± 1.2 | 0/10 |
| This compound | 30 | +1.5 ± 2.0 | 0/10 |
| This compound | 100 | -8.5 ± 2.5 | 1/10 |
| Positive Control | - | -5.1 ± 1.8 | 0/10 |
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 1.0 |
| AUC (0-24h) (ng·h/mL) | 7500 |
| t1/2 (h) | 4.5 |
Signaling Pathway Visualization
Assuming this compound acts as a kinase inhibitor in a hypothetical signaling pathway, the following diagram illustrates its mechanism of action.
Caption: Hypothetical signaling pathway inhibition.
Conclusion
These application notes and protocols provide a framework for the preclinical in vivo evaluation of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data, which is essential for making informed decisions in the drug development process. It is recommended that all animal experiments be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.csiro.au [discovery.csiro.au]
- 5. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Indole Carboxamides as Negative Allosteric Modulators
Disclaimer: Information regarding the specific compound N-isopropyl-1H-indole-5-carboxamide as a negative allosteric modulator is not available in the current scientific literature. The following application notes and protocols are based on the broader class of indole-2-carboxamides , which have been extensively studied as allosteric modulators, particularly for the Cannabinoid Receptor 1 (CB1). These notes are intended to serve as a representative guide for researchers, scientists, and drug development professionals working with similar molecular scaffolds.
Introduction to Indole Carboxamides as Allosteric Modulators
Indole-2-carboxamides represent a versatile class of compounds that have been identified as allosteric modulators of G-protein coupled receptors (GPCRs), most notably the CB1 receptor.[1][2][3] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds.[4][5] This interaction can lead to a conformational change in the receptor, thereby modulating the binding and/or efficacy of the orthosteric ligand.
Negative allosteric modulators (NAMs) of this class have been shown to decrease the binding affinity or signaling efficacy of orthosteric agonists.[6][7] This mechanism offers several potential therapeutic advantages over traditional competitive antagonists, including a ceiling effect on their inhibitory action and the potential for greater receptor subtype selectivity.[4][5] Depending on the specific signaling pathway being investigated, some indole-2-carboxamides can act as NAMs for G-protein coupling while simultaneously acting as positive allosteric modulators (PAMs) for other pathways like β-arrestin signaling, a phenomenon known as biased signaling.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative data for representative indole-2-carboxamide allosteric modulators of the CB1 receptor. These compounds modulate the binding of the orthosteric agonist [³H]CP55,940.
| Compound Name | Allosteric Dissociation Constant (KB) (nM) | Cooperativity Factor (α) | Effect on Agonist-Induced GTPγS Binding | Reference |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | 259.3 | 24.5 | Inhibition | [9] |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | 89.1 | - | - | [9] |
| 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) | 5778 | 11.9 | - | [1] |
| 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) | 469.9 | 17.6 | Inhibition | [1] |
-
KB : The equilibrium dissociation constant for the allosteric modulator. A lower KB indicates higher binding affinity.
-
α : The cooperativity factor. An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric agonist binding), while an α value less than 1 indicates negative cooperativity. In the context of functional assays like GTPγS binding, these compounds act as NAMs by reducing the maximal effect of the agonist.[7][9]
Experimental Protocols
Radioligand Binding Assay for Allosteric Modulator Affinity (KB) and Cooperativity (α)
This protocol is designed to determine the binding affinity and cooperativity of an indole carboxamide modulator at the CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
[³H]CP55,940 (orthosteric agonist radioligand).
-
Indole carboxamide test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-CB1 cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [³H]CP55,940 (typically at its Kd value).
-
Increasing concentrations of the indole carboxamide test compound.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis according to the allosteric ternary complex model to determine the KB and α values.[7]
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of allosteric modulation on G-protein activation by an orthosteric agonist.
Materials:
-
HEK293-CB1 cell membranes.
-
[³⁵S]GTPγS.
-
CP55,940 (orthosteric agonist).
-
Indole carboxamide test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the indole carboxamide test compound for 15-30 minutes at 30°C in the assay buffer.
-
Assay Initiation: Add a mixture of [³⁵S]GTPγS, GDP, and increasing concentrations of the orthosteric agonist CP55,940 to the pre-incubated membranes.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the filter-bound radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of the orthosteric agonist in the presence and absence of the allosteric modulator. A decrease in the Emax of the agonist concentration-response curve indicates negative allosteric modulation.[1]
Visualizations
Caption: GPCR signaling pathway modulated by a NAM.
Caption: Experimental workflow for NAM characterization.
Caption: Mechanism of Negative Allosteric Modulation.
References
- 1. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-isopropyl-1H-indole-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-isopropyl-1H-indole-5-carboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the most common method for synthesizing this compound?
The most prevalent method is the amidation of 1H-indole-5-carboxylic acid with isopropylamine. This is typically achieved using a peptide coupling agent.
2. I am observing low yields in my coupling reaction. What are the potential causes and solutions?
Low yields are a frequent issue and can stem from several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If this activation is incomplete, the yield will be poor.
-
Solution: Ensure your coupling reagents (e.g., EDCI, HOBt) are fresh and anhydrous. You can also switch to a different activating agent like HATU or HBTU, which are often more efficient.
-
-
Steric Hindrance: The isopropyl group on isopropylamine is bulkier than a simple primary amine, which can sterically hinder the nucleophilic attack on the activated carboxylic acid.
-
Solution: Prolonging the reaction time or slightly increasing the reaction temperature might be necessary. However, be cautious as higher temperatures can lead to side reactions.
-
-
Inadequate Base: An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Solution: Ensure you are using a sufficient molar excess of the base (typically 1.5-2.0 equivalents). DIPEA is often preferred as it is less nucleophilic than TEA.
-
-
Poor Solubility: If the starting materials or intermediates are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose an appropriate solvent in which all reactants are soluble. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices.
-
3. I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?
Several side products can form during the synthesis:
-
Unreacted Starting Material: The most common "impurity" is unreacted 1H-indole-5-carboxylic acid.
-
Urea Adduct: If using a carbodiimide coupling agent like EDCI, it can react with itself to form a urea byproduct, which can be difficult to remove.
-
N-Acylurea: The activated carboxylic acid intermediate can rearrange to form an N-acylurea, which is unreactive towards the amine.
-
Side reactions on the Indole Ring: While less common under standard coupling conditions, strong bases or high temperatures could lead to reactions at the N-H position of the indole.
4. How can I effectively purify the final product?
Purification of this compound can typically be achieved through the following methods:
-
Aqueous Workup: A standard aqueous workup is the first step. This involves washing the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally a brine wash.[1][2]
-
Column Chromatography: This is often necessary to remove closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound using EDCI/HOBt
This protocol is a standard method for amide bond formation.
Materials:
-
1H-indole-5-carboxylic acid
-
Isopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Slowly add isopropylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of related indole carboxamides, which can serve as a reference for optimizing the synthesis of this compound.
| Parameter | Value | Reference Compound | Source |
| Yield | 57% | N-phenyl-1H-indole-5-carboxamide | [2] |
| Purity | >95% | N-isobutyl-1H-indole-5-carboxamide | [3] |
| Reaction Time | 48 hours | N-phenyl-1H-indole-5-carboxamide | [1] |
| Temperature | Room Temperature | N-phenyl-1H-indole-5-carboxamide | [1] |
Visual Guides
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield issues in the synthesis.
References
How to improve the yield and purity of indole carboxamide synthesis?
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of indole carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing indole carboxamides?
A1: The most prevalent method is the amide coupling reaction between an indole carboxylic acid and an amine. This is typically facilitated by a coupling agent. A common starting point is the coupling of commercially available indole-2-carboxylic acid with various amines.[1][2] The reaction of an arylhydrazine with ethyl pyruvate can also be used to generate an ethyl indole-2-carboxylate intermediate, which is then hydrolyzed to the carboxylic acid before coupling with an amine.[2]
Q2: Which coupling reagents are most effective for this synthesis?
A2: Several coupling reagents have been successfully used. Common choices include:
-
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (N,N-Dimethylformamide) .[3]
-
DCC (N,N'-Dicyclohexylcarbodiimide) with a catalyst like DMAP (4-Dimethylaminopyridine) .[4]
-
A combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) .[1]
-
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with HOBt and a base like DIPEA in DMF.[1]
The choice of coupling reagent can depend on the specific substrates and desired reaction conditions.
Q3: What are some common side reactions to be aware of?
A3: A primary side reaction is acylation at incorrect positions on the indole ring. For instance, Friedel-Crafts acylation can sometimes lead to the formation of a 4-acyl-indole-2-carboxamide as a major product instead of the desired 3-acyl derivative.[3] Another potential issue is the formation of byproducts like N-acylated products or aminals, especially in the absence of appropriate catalysts or reagents to direct the reaction to the desired position.[5]
Q4: How can I purify my final indole carboxamide product?
A4: Standard purification techniques are typically effective. These include:
-
Flash column chromatography on silica gel is a widely used method.[2][6]
-
Recrystallization can be employed to obtain highly pure products.[4]
-
Preparative HPLC is another option for achieving high purity.[4][7]
-
Washing the crude product with various aqueous solutions (e.g., NaHCO3, HCl, brine) is a common workup procedure before further purification.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Increase the temperature, but monitor for side product formation. - Use a more potent coupling reagent (e.g., HATU, COMU). |
| Poor activation of the carboxylic acid. | - Ensure your coupling reagents (e.g., DCC, EDCI) are fresh and anhydrous. - Add an activating agent like HOBt or HOAt. | |
| Steric hindrance from bulky substituents on the indole or amine. | - Use a less sterically hindered coupling reagent. - Consider a different synthetic route if steric hindrance is severe. | |
| Low Purity / Multiple Spots on TLC | Presence of unreacted starting materials. | - Use a slight excess of the amine (1.1-1.2 equivalents). - Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of side products (e.g., N-acylation, di-acylation). | - Optimize the reaction temperature; lower temperatures can sometimes improve selectivity. - For C3-amidation, the use of ZnCl2 can help suppress N1-acylation and the formation of aminal byproducts.[5] | |
| Difficult to separate byproduct (e.g., dicyclohexylurea from DCC). | - If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). - Consider using a water-soluble carbodiimide like EDCI to simplify workup. | |
| Reaction Not Progressing | Inactive reagents. | - Use fresh, anhydrous solvents and reagents. - Ensure the amine is not a salt form; if it is, add a suitable base (e.g., triethylamine, DIPEA) to liberate the free amine.[8] |
| Inappropriate solvent. | - Common solvents include DMF, DCM, and THF.[1][3][8] Ensure your starting materials are soluble in the chosen solvent. |
Experimental Protocols
General Procedure for Amide Coupling using BOP/DIPEA
This protocol is adapted from the synthesis of C3-alkylated indole-2-carboxamides.[3]
-
Dissolve the indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF at room temperature.
-
Add BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) (1.1 eq.) and DIPEA (N,N-diisopropylethylamine) (2.0 eq.) to the solution.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous HCl, aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Amide Coupling using DCC/DMAP
This method has been used for the synthesis of various indole-2-carboxamides.[2][4]
-
Dissolve the indole-2-carboxylic acid (1.5 eq.), the amine (1.0 eq.), and DMAP (4-dimethylaminopyridine) (0.1 eq.) in anhydrous dichloromethane (CH2Cl2).
-
Add DCC (N,N'-dicyclohexylcarbodiimide) (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data on Reaction Conditions and Yields
| Indole Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield | Reference |
| 1H-Indole-2-carboxylic acid | 4-Aminophenol | EDCI/HOBt | ACN | 85.0% | [1] |
| 1H-Indole-2-carboxylic acid | 3,4-Dichlorobenzylamine | EDCI/HOBt | ACN | 87.0% | [1] |
| 1-Methyl-1H-indole-2-carboxylic acid | 4-Fluoroaniline | EDCI/HOBt | DCM | 82.0% | [1] |
| 1-Methyl-1H-indole-2-carboxylic acid | 4-Fluorobenzylamine | EDCI/HOBt | DCM | 86.0% | [1] |
| 5-Methyl-1H-indole-2-carboxylic acid | L-Alanine methyl ester hydrochloride | DCC/HOBt | THF | 70% | [8] |
| 5,6-Dimethoxy-1H-indole-2-carboxylic acid | L-Valine ethyl ester hydrochloride | DCC/HOBt | THF | 64% | [8] |
Visual Guides
Caption: A generalized workflow for the synthesis and purification of indole carboxamides.
Caption: A decision tree for troubleshooting low yields in indole carboxamide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
Optimizing reaction conditions for Fischer indole synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Fischer indole synthesis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis in a question-and-answer format.
Question: Why is my Fischer indole synthesis failing or giving very low yields?
Answer:
Reaction failure or low yields in Fischer indole synthesis can be attributed to several factors:
-
Substrate Reactivity: The reaction is sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound. Electron-donating groups on the phenylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder it or cause it to fail.[1][2] Some substrates, like the phenylhydrazone of acetaldehyde, are not suitable for this reaction under standard conditions and cannot be used to synthesize the parent indole directly.[3][4]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the key[1][1]-sigmatropic rearrangement, leading to lower yields or reaction failure.
-
N-N Bond Cleavage: A significant competing pathway is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic with substrates that have electron-donating substituents, which can stabilize the resulting iminylcarbocation and prevent the desired cyclization.[1]
-
Inappropriate Reaction Conditions: The choice of acid catalyst, solvent, and temperature is crucial and highly substrate-dependent.[3][5] Using suboptimal conditions can lead to decomposition of starting materials or the formation of side products.
Question: I am getting a mixture of regioisomers. How can I improve the selectivity?
Answer:
The formation of isomeric indoles is a common issue when using unsymmetrical ketones.[6] Here are some strategies to improve regioselectivity:
-
Choice of Acid Catalyst: While the literature can be conflicting, the choice of acid catalyst can influence the regioselectivity.[6] For some unsymmetrical ketones, stronger acids like methanesulfonic acid tend to favor enolization at the less substituted side, leading to a major product.[2]
-
Carbonyl Component Structure: If possible, modifying the ketone to favor the formation of one enamine intermediate over the other can direct the cyclization to the desired product.
-
Systematic Screening: A systematic study of different acid catalysts and solvents may be necessary to find the optimal conditions for a specific substrate.[6]
Question: My reaction is producing significant byproducts. What are they and how can I minimize them?
Answer:
Common byproducts in the Fischer indole synthesis include:
-
Aldol Condensation Products: These can arise from the self-condensation of the aldehyde or ketone starting material under acidic conditions.[3]
-
Friedel-Crafts Type Products: These can also form as unwanted side reactions.[3]
-
Aniline and Carbonyl Compound: These can result from the cleavage of the N-N bond, which is a major competing pathway.[1][7]
-
Polymeric Materials: Overheating or prolonged reaction times can lead to the formation of intractable tars.
To minimize byproducts:
-
Optimize Temperature: Careful control of the reaction temperature is critical. Lowering the temperature may reduce the rate of side reactions.[5]
-
Control Reaction Time: Monitor the reaction progress by TLC to avoid prolonged heating after the reaction is complete.
-
Choose the Right Catalyst: The strength and type of acid catalyst can influence the formation of byproducts.[3]
-
Purification: If byproducts are unavoidable, careful purification by column chromatography or recrystallization is necessary.
Question: I am having difficulty purifying my indole product. What are some common purification challenges and solutions?
Answer:
Purification of indoles from a Fischer synthesis can be challenging due to:
-
Similar Polarity of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography.[8]
-
Product Decomposition: Some indole products can be sensitive to acid or air, leading to decomposition on silica gel.[3]
-
Presence of Tar-like Byproducts: These can complicate the purification process.
Troubleshooting Purification:
-
Alternative Chromatography: If standard silica gel chromatography fails, consider using different stationary phases like alumina or reverse-phase silica.[8]
-
Solvent System Optimization: A thorough screening of different eluent systems for column chromatography is crucial. Sometimes adding a small amount of a basic modifier like triethylamine (TEA) can improve separation, especially if the product contains a basic nitrogen.[8]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Neutralization: Before workup and purification, ensure that the acidic catalyst is completely neutralized to prevent product degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The key steps are:
-
Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.
-
Tautomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') form.
-
A[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine.
-
Loss of an amine to form a di-imine intermediate.
-
Cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[4][9][10]
Q2: Which acid catalysts are commonly used for the Fischer indole synthesis?
A2: A wide range of both Brønsted and Lewis acids can be used.[9]
-
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[3][5][9]
-
Lewis Acids: Popular Lewis acid catalysts include zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[3][5][9] The choice of catalyst is often crucial for the success of the reaction and depends on the specific substrates.[5]
Q3: What are suitable solvents for the Fischer indole synthesis?
A3: The choice of solvent can influence the reaction, although in some studies, its effect on regioselectivity was found to be weak.[6] Common solvents include:
-
Protic Solvents: Acetic acid is frequently used, often serving as both the solvent and a catalyst.[4][5] Alcohols like ethanol can also be employed.[8]
-
Aprotic Solvents: Toluene and xylene are common high-boiling aprotic solvents.
-
Solvent-Free Conditions: In some cases, the reaction can be performed neat (without a solvent), which can offer environmental benefits.[11]
Q4: How does temperature affect the Fischer indole synthesis?
A4: The Fischer indole synthesis typically requires elevated temperatures to proceed.[12] The optimal temperature is highly dependent on the reactivity of the substrates and the catalyst used, generally ranging from 80 °C to 200 °C.[13] Careful control of the temperature is essential, as excessively high temperatures can lead to the formation of unwanted byproducts and decomposition.[3][5]
Q5: Can I use any aldehyde or ketone for this synthesis?
A5: No, there are limitations. The carbonyl compound must be enolizable, meaning it must have at least one alpha-hydrogen.[4] As mentioned earlier, acetaldehyde does not work well for the synthesis of the parent indole under typical conditions.[3][4] The use of unsymmetrical ketones can lead to mixtures of isomeric products.[6] Additionally, α,β-unsaturated ketones are generally not suitable due to potential side reactions.[4]
Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids | HCl, H₂SO₄, PPA, PTSA | Often used in protic solvents like acetic acid or alcohols. Temperatures can range from moderate to high.[3][5][9] | PPA can also act as a dehydrating agent.[13] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Typically used in aprotic solvents. ZnCl₂ is one of the most common catalysts.[3][4][5][9] | Can be effective for substrates that are sensitive to strong protic acids. |
| Solid Acids | Amberlite IR 120 | Can be used in refluxing ethanol, allowing for easy removal by filtration.[11] | Offers a more environmentally friendly approach. |
Table 2: Influence of Reaction Conditions on Yield (Illustrative Examples)
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Acetone | Acid Catalyst | - | - | - | [2] |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Boiling | 50 | [14] |
| Phenylhydrazine | Propionic acid | Acid Catalyst | - | - | - | [3] |
| Substituted Phenylhydrazine | Cyclohexanone | NaHSO₄/Silica Gel | Ball-milling (solvent-free) | - | 46 | [15] |
| Phenylhydrazine | Ketone 80 | Acetic Acid | Acetic Acid | - | 60 | [5] |
Note: This table provides illustrative examples. Optimal conditions are highly substrate-dependent and require experimental optimization.
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol provides a general guideline. The specific amounts, temperature, and reaction time should be optimized for each substrate.
-
Hydrazone Formation (Optional but recommended for cleaner reactions):
-
In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the aldehyde or ketone (1.0-1.1 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.[4]
-
-
Indolization:
-
To the flask containing the phenylhydrazone (or the in situ generated hydrazone), add the acid catalyst (catalytic to stoichiometric amounts, depending on the catalyst and substrate).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring.
-
Monitor the progress of the reaction by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Mandatory Visualization
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: A logical approach to troubleshooting the Fischer indole synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. testbook.com [testbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. jinjingchemical.com [jinjingchemical.com]
- 14. scispace.com [scispace.com]
- 15. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Addressing solubility issues of N-isopropyl-1H-indole-5-carboxamide in aqueous buffers.
Welcome to the technical support center for N-isopropyl-1H-indole-5-carboxamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many indole derivatives, is predicted to have low aqueous solubility due to its hydrophobic indole core and the presence of a non-polar isopropyl group. Compounds with similar structures often exhibit poor solubility in neutral aqueous buffers.[1][2][3][4] To achieve desired concentrations for in vitro assays, formulation strategies are typically required.
Q2: How should I prepare my initial stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent before diluting it into your aqueous experimental buffer. The choice of organic solvent is critical for initial solubilization.
Recommended Solvents for Stock Solutions:
| Solvent | Considerations |
| DMSO (Dimethyl sulfoxide) | A common choice for creating high-concentration stock solutions of poorly soluble compounds.[1] |
| Ethanol | Can be used, but may have lower solubilizing power than DMSO for this compound class. |
| DMF (Dimethylformamide) | Another option, but can be more toxic to cells than DMSO. |
Q3: What are the visual indicators of solubility issues in my aqueous buffer?
Be vigilant for the following signs of poor solubility when you dilute your stock solution into the final aqueous buffer:
-
Precipitation: The formation of a solid, either as a visible powder or a crystalline deposit.
-
Cloudiness or Turbidity: A hazy or milky appearance in the solution, indicating the presence of undissolved particles.
-
Inconsistent Assay Results: Poor solubility can lead to variability and a lack of reproducibility in experimental data.
Troubleshooting Guide: Precipitation in Aqueous Buffers
Encountering precipitation upon dilution of your this compound stock solution is a common challenge. Follow this step-by-step guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous buffers.
Detailed Methodologies for Solubility Enhancement
If reducing the final concentration or the percentage of organic solvent is not feasible for your experimental design, consider the following techniques to improve the solubility of this compound.
pH Adjustment
The solubility of compounds with ionizable groups can be significantly influenced by the pH of the buffer. While the this compound itself does not have a readily ionizable group, the indole nitrogen can be protonated under acidic conditions, which may alter solubility.
Experimental Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add small aliquots of the stock solution to each buffer to reach the desired final concentration.
-
Vortex each solution thoroughly.
-
Visually inspect for precipitation or cloudiness immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
Quantify the concentration of the solubilized compound using a suitable analytical method like HPLC-UV if available.
Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5]
Common Co-solvents and Their Recommended Starting Concentrations:
| Co-solvent | Starting Concentration (v/v) | Notes |
| Polyethylene Glycol 400 (PEG 400) | 5-10% | Generally well-tolerated in cell-based assays.[5] |
| Propylene Glycol | 5-10% | Another common choice with a good safety profile. |
| Ethanol | 1-5% | Can be cytotoxic at higher concentrations. |
Experimental Protocol:
-
Prepare your aqueous buffer containing the desired starting concentration of the co-solvent.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add the stock solution to the co-solvent-containing buffer while vortexing to ensure rapid mixing.
-
Visually inspect for any signs of insolubility.
-
If solubility is still an issue, incrementally increase the co-solvent concentration, being mindful of its potential effects on your experimental system.
Use of Excipients: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[6][7][8][9][10][11] Beta-cyclodextrins are commonly used for this purpose.[8]
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
Experimental Protocol:
-
Prepare solutions of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin in your aqueous buffer at various concentrations (e.g., 1, 5, and 10 mM).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the compound stock solution to the cyclodextrin-containing buffers.
-
Stir the solutions for several hours or overnight at room temperature to facilitate complex formation.
-
Filter the solutions to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate, for instance, by UV-Vis spectrophotometry or HPLC.
By systematically applying these troubleshooting steps and solubility enhancement techniques, researchers can overcome the challenges associated with the aqueous solubility of this compound and proceed with their experiments with greater confidence and reproducibility.
References
- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of substituted indole compounds by beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-isopropyl-1H-indole-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-isopropyl-1H-indole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound, like other indole carboxamides, are flash column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted starting materials: 1H-indole-5-carboxylic acid and isopropylamine.
-
Coupling agent byproducts: If using EDC (a common coupling reagent), the corresponding N-acylurea can be a significant byproduct.[1] Using DCC will produce dicyclohexylurea, which is often removed by filtration.[2]
-
Side-products from amide coupling: Symmetric anhydride of the carboxylic acid can form. Adding HOBt can suppress this side reaction.[3]
-
Degradation products: Indole rings can be susceptible to oxidation, potentially forming colored impurities.
Q3: My purified this compound is colored, even though it should be a white or off-white solid. What could be the cause?
A3: A colored product often indicates the presence of trace impurities, possibly due to oxidation of the indole ring. Extended exposure to air, light, or residual acid/base from the workup can promote the formation of colored byproducts. It is also possible that highly conjugated impurities are present. Further purification by recrystallization or passing a solution of the product through a small plug of silica gel or activated carbon may remove the color.
Q4: How can I effectively remove the urea byproduct when using a carbodiimide coupling reagent like EDC or DCC?
A4: The removal method depends on the specific carbodiimide used.
-
The byproduct of EDC is a water-soluble urea, which can typically be removed with an aqueous workup.[2][4]
-
The byproduct of DCC , dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can often be removed by filtration of the reaction mixture before the workup.[2]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Product is highly polar and sticking to the silica gel. | Use a more polar eluent system. A small amount of a polar solvent like methanol can be added to the mobile phase (e.g., 1-5% methanol in dichloromethane). Be cautious, as too much methanol can cause the silica to dissolve. |
| Product is co-eluting with an impurity. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Try different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| Product is unstable on silica gel. | Minimize the time the compound spends on the column. Consider using a different stationary phase, such as alumina, or an alternative purification method like recrystallization or preparative HPLC. |
| Improper column packing or running. | Ensure the column is packed uniformly to avoid channeling. Apply the sample in a concentrated band and run the column with consistent pressure. |
Problem 2: Product Fails to Crystallize During Recrystallization
| Possible Cause | Suggested Solution |
| The chosen solvent is too good a solvent for the compound. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then gently heat until it becomes clear again before cooling. |
| The solution is too dilute. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. |
| No nucleation sites for crystal growth. | Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. Alternatively, add a seed crystal of the pure compound if available. |
| Presence of significant impurities. | If the product oils out instead of crystallizing, it may be due to a high level of impurities. In this case, another purification step, such as column chromatography, may be necessary before attempting recrystallization. |
Problem 3: Multiple Peaks in HPLC Analysis of Purified Product
| Possible Cause | Suggested Solution |
| Incomplete removal of synthesis byproducts. | Re-purify the material using an orthogonal purification technique. If you initially used column chromatography, try recrystallization or preparative HPLC. |
| On-column degradation. | Ensure the mobile phase is compatible with your compound. For example, if the compound is acid-sensitive, avoid acidic additives like trifluoroacetic acid (TFA) if possible, or use a lower concentration. |
| Presence of rotamers. | Amide bonds can exhibit restricted rotation, leading to the presence of rotamers that may appear as separate peaks in the HPLC chromatogram, especially at lower temperatures. Try acquiring the HPLC data at an elevated temperature (e.g., 40-60 °C) to see if the peaks coalesce. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin the separation.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Example Solvent Systems for Flash Column Chromatography
| Solvent System | Typical Starting Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 30:70 | A good starting point for many amide compounds. The ratio can be adjusted based on TLC results. |
| Dichloromethane / Methanol | 98:2 | Useful for more polar compounds. Increase the percentage of methanol to increase the polarity of the eluent. |
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in portions to avoid using an excessive amount.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
How to prevent degradation of N-isopropyl-1H-indole-5-carboxamide during storage?
This technical support center provides guidance on the prevention of degradation of N-isopropyl-1H-indole-5-carboxamide during storage. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general chemical properties of indole-containing compounds, the primary factors that can lead to the degradation of this compound are exposure to light, heat, humidity, and reactive chemicals such as acids, bases, and oxidizing agents.[1][2] The indole nucleus, while aromatic, can be susceptible to oxidation and electrophilic attack, and the carboxamide functional group can undergo hydrolysis.
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. Short-term storage at 4°C is a common practice for related indole carboxamides.[3] For long-term storage, temperatures of -20°C or lower are recommended.
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be detected by various analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common and effective technique.[4][5] The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound in the chromatogram indicates degradation. Other methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products.[6]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the public domain, potential degradation pathways for indole-containing molecules include oxidation of the indole ring to form products like isatin, and hydrolysis of the carboxamide bond.[6] Forced degradation studies under various stress conditions can help identify the specific degradation products.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of the compound due to improper storage. | 1. Verify the storage conditions (temperature, light exposure, humidity). 2. Analyze the purity of the sample using HPLC to check for degradation products. 3. If degradation is confirmed, procure a new, pure sample and store it under the recommended conditions. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation, possibly due to oxidation or photodecomposition. | 1. Do not use the discolored sample for experiments. 2. Analyze a small portion of the sample by HPLC or LC-MS to identify impurities. 3. Review handling procedures to minimize exposure to light and air. |
| Inconsistent results between different batches of the compound. | Variability in initial purity or degradation during storage of one or more batches. | 1. Establish a standardized protocol for purity assessment (e.g., HPLC) upon receiving each new batch. 2. Implement and strictly follow a consistent storage protocol for all batches. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.
Objective: To quantify the purity of this compound over time and detect the formation of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at an appropriate concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of the main compound from potential impurities (e.g., start with 90% A, ramp to 10% A over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 280 nm for indole derivatives).[4]
-
Injection Volume: 10 µL
-
-
Procedure:
-
Inject a freshly prepared sample solution to obtain the initial purity profile (Time 0).
-
Store the stock solution and/or solid sample under the desired storage conditions (e.g., room temperature, 4°C, -20°C, exposed to light, etc.).
-
At specified time points (e.g., 1 week, 1 month, 3 months), prepare a fresh working solution from the stored sample and inject it into the HPLC.
-
Analyze the chromatograms for any new peaks (degradation products) and calculate the percentage of the main peak area relative to the total peak area.
-
Data Analysis:
Summarize the percentage purity of this compound at each time point under the different storage conditions in a table.
| Storage Condition | Time 0 (%) | Time 1 Week (%) | Time 1 Month (%) | Time 3 Months (%) |
| -20°C, Dark, Inert Atmosphere | ||||
| 4°C, Dark | ||||
| Room Temp, Dark | ||||
| Room Temp, Light Exposure |
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[1][8]
Objective: To identify potential degradation products and pathways for this compound.
Stress Conditions: [2]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before HPLC analysis.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Procedure:
-
For each stress condition, prepare a sample of this compound.
-
Expose the samples to the respective stress conditions for a defined period.
-
At the end of the exposure period, prepare the samples for HPLC analysis (including neutralization if necessary).
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Analyze the chromatograms for the appearance of new peaks and the reduction in the main peak. LC-MS can be used to identify the mass of the degradation products.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. acdlabs.com [acdlabs.com]
Scaling up the synthesis of N-isopropyl-1H-indole-5-carboxamide for preclinical studies.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of N-isopropyl-1H-indole-5-carboxamide for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for preparing this compound?
A1: The most common and scalable approach is the amide coupling between 1H-indole-5-carboxylic acid and isopropylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Q2: Where can I source the starting materials, 1H-indole-5-carboxylic acid and isopropylamine?
A2: Both 1H-indole-5-carboxylic acid and isopropylamine are commercially available from various chemical suppliers. For preclinical studies, it is crucial to source high-purity starting materials and to perform identity and purity confirmation upon receipt.
Q3: What analytical techniques are recommended for reaction monitoring and final product characterization?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final product characterization, HPLC is used for purity assessment, while structural confirmation should be done using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Q4: What are the typical storage conditions for this compound?
A4: As with many indole derivatives, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | • Inactive coupling agent.• Poor quality starting materials.• Inappropriate solvent.• Incorrect reaction temperature. | • Use a freshly opened bottle of the coupling agent or test its activity on a small scale with a known reaction.• Verify the purity of 1H-indole-5-carboxylic acid and isopropylamine.• Ensure the solvent is anhydrous, especially when using moisture-sensitive coupling agents.• Optimize the reaction temperature; some coupling reactions require cooling to 0°C initially, while others proceed well at room temperature. |
| Incomplete Reaction | • Insufficient amount of coupling agent or isopropylamine.• Short reaction time. | • Increase the equivalents of the coupling agent and/or isopropylamine (e.g., from 1.1 to 1.5 equivalents).• Extend the reaction time and monitor progress by TLC or HPLC. |
| Formation of Side Products | • Racemization of an amino acid (if used as a starting material).• Side reactions of the coupling agent (e.g., formation of N-acylurea with carbodiimides).• Over-activation of the carboxylic acid leading to side reactions. | • Add a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).• If using a carbodiimide like EDC, add HOBt or a similar agent to improve efficiency and reduce side products.• Control the addition rate of the coupling agent and maintain the recommended temperature. |
| Difficult Purification | • Co-elution of the product with starting materials or byproducts.• Poor solubility of the product. | • Optimize the mobile phase for column chromatography to achieve better separation.• Consider a different purification technique, such as recrystallization or preparative HPLC.• For poorly soluble products, a solvent screen for recrystallization is recommended. |
| Product Instability | • Degradation of the indole ring. | • Indoles can be sensitive to strong acids and light. Handle and store the product accordingly. Use a minimally acidic workup if possible. |
Experimental Protocols and Data
Synthesis of this compound
A common method for the synthesis of this compound involves the use of a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[1]
Materials:
-
1H-indole-5-carboxylic acid
-
Isopropylamine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 1H-indole-5-carboxylic acid (1 equivalent).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add DMAP (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopropylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Scale-Up Synthesis Data
The following table summarizes the quantitative data for a representative lab-scale and a scaled-up synthesis of this compound.
| Parameter | Lab-Scale Synthesis | Scaled-Up Synthesis |
| 1H-indole-5-carboxylic acid (g) | 5.0 | 500 |
| Isopropylamine (mL) | 3.7 | 370 |
| EDC (g) | 6.5 | 650 |
| DMAP (g) | 4.2 | 420 |
| DCM (L) | 0.2 | 20 |
| Reaction Time (h) | 18 | 24 |
| Yield (g) | 5.8 | 590 |
| Yield (%) | 92% | 93% |
| Purity (by HPLC) | >98% | >99% |
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for scaling up the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
Comparative Analysis of N-Substituted Indole-5-Carboxamides: A Guide for Researchers
An objective comparison of the performance of N-substituted indole-5-carboxamides, including N-isopropyl-1H-indole-5-carboxamide, is currently limited by the scarcity of publicly available experimental data for many derivatives. This guide provides a comparative overview of this class of compounds based on available data for representative analogues, offering insights into their therapeutic potential and the methodologies used for their evaluation.
The indole-5-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] While specific experimental data for this compound is not extensively reported in public literature, its synthesis has been documented as part of a library of compounds targeting the Dopamine D2 receptor as negative allosteric modulators.[3] This suggests potential applications in neuropsychiatric disorders. To provide a useful comparative framework, this guide presents data on other N-substituted indole-5-carboxamides that have been evaluated for various biological targets.
Performance Comparison of N-Substituted Indole-5-Carboxamides
The following table summarizes the in vitro activity of various N-substituted indole-5-carboxamides against different biological targets. This data highlights the influence of the N-substituent on potency and selectivity.
| Compound Name | Target | Assay Type | Activity (IC₅₀) | Selectivity | Reference |
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 0.227 nM | >5700-fold vs MAO-A | [4] |
| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide* | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 1.59 nM | >6000-fold vs MAO-A | [4] |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 0.78 µM | >120-fold vs MAO-A | [1] |
| N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide | Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Data not specified | - | [5] |
| N-(3-sulfamoylphenyl)-1H-indole-5-carboxamide | Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Data not specified | - | [5] |
*Note: While an indazole, it is included for structural comparison.
Experimental Protocols
General Synthesis of N-Substituted Indole-5-Carboxamides
A common method for the synthesis of N-substituted indole-5-carboxamides involves the coupling of 1H-indole-5-carboxylic acid with a corresponding amine.[3]
Materials:
-
1H-indole-5-carboxylic acid
-
Amine (e.g., isopropylamine, 3,4-dichloroaniline)
-
Coupling agent (e.g., HCTU, HATU, or EDC/HOBt)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA, triethylamine)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 1H-indole-5-carboxylic acid (1 equivalent) in the chosen anhydrous solvent, add the coupling agent (1.1 equivalents) and the base (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-substituted indole-5-carboxamide.
Visualizing Molecular Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the Dopamine D2 receptor, a potential target for this compound. As a negative allosteric modulator, the compound would bind to a site on the receptor distinct from the dopamine binding site, inhibiting its downstream signaling.
Caption: Simplified Dopamine D2 Receptor signaling pathway.
General Workflow for Compound Evaluation
The diagram below outlines a typical workflow for the initial evaluation of a novel compound's biological activity.
Caption: General experimental workflow for compound evaluation.
References
- 1. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vivo Validation of Indole-2-Carboxamides as Antitubercular Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of a promising class of antitubercular agents, the indole-2-carboxamides, with the established drug Pretomanid. The information presented is based on available preclinical experimental data, offering a comprehensive overview for researchers in the field of tuberculosis drug development.
Executive Summary
Indole-2-carboxamides have emerged as a potent class of inhibitors targeting the essential mycobacterial membrane protein Large 3 (MmpL3), a critical transporter for mycolic acid synthesis in Mycobacterium tuberculosis. Lead candidates from this class, such as NITD-304 and NITD-349, have demonstrated significant bactericidal activity in in vivo mouse models of tuberculosis, comparable to existing first-line drugs. This guide presents a comparative analysis of the in vivo efficacy of a representative indole-2-carboxamide against Pretomanid, a nitroimidazole antibiotic also targeting cell wall synthesis, albeit through a different mechanism. The data underscores the potential of indole-2-carboxamides as valuable additions to the arsenal of antitubercular therapies, particularly in the context of multidrug-resistant tuberculosis.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of a representative indole-2-carboxamide (NITD-304) and Pretomanid in mouse models of both acute and chronic tuberculosis.
Table 1: In Vivo Efficacy in an Acute Tuberculosis Mouse Model
| Compound | Dose (mg/kg) | Administration Route | Mouse Strain | M. tuberculosis Strain | Duration of Treatment | Log10 CFU Reduction in Lungs (vs. Untreated Control) | Citation |
| Indole-2-carboxamide (NITD-304) | 12.5 | Oral Gavage | BALB/c | H37Rv | 4 weeks | 1.24 | [1] |
| 50 | Oral Gavage | BALB/c | H37Rv | 4 weeks | 3.82 | [1] | |
| Pretomanid | 100 | Oral Gavage | BALB/c | H37Rv | 2 months | ~3.8 (proportion of resistant CFU: 3.8x10⁻³) | [2] |
| 200 | Oral Gavage | BALB/c | Various NTM strains | 28 days | 3.12 (vs. M. abscessus) | [3] |
Table 2: In Vivo Efficacy in a Chronic Tuberculosis Mouse Model
| Compound | Dose (mg/kg) | Administration Route | Mouse Strain | M. tuberculosis Strain | Duration of Treatment | Log10 CFU Reduction in Lungs (vs. Untreated Control) | Citation |
| Indole-2-carboxamide (NITD-304) | 25 | Oral Gavage | BALB/c | H37Rv | 2 weeks | 1.11 | [1] |
| 100 | Oral Gavage | BALB/c | H37Rv | 2 weeks | 1.10 (for NITD-349) | [1] | |
| Pretomanid (in BPaL regimen) | 50 (divided twice daily) | Oral Gavage | BALB/c | H37Rv | 6 weeks | Significant reduction (part of combination therapy) | [4] |
Mechanism of Action
Indole-2-Carboxamides
Indole-2-carboxamides exert their bactericidal effect by specifically inhibiting the MmpL3 transporter protein.[5] MmpL3 is essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acid synthesis, across the mycobacterial inner membrane.[5] By blocking this transport, indole-2-carboxamides disrupt the formation of the mycobacterial cell wall, leading to bacterial death.
Caption: Mechanism of action of Indole-2-Carboxamides.
Pretomanid
Pretomanid, a nitroimidazole, has a dual mechanism of action. It is a prodrug that is activated within the mycobacterium by a deazaflavin-dependent nitroreductase (Ddn).[6] This activation leads to the generation of reactive nitrogen species, including nitric oxide, which are toxic to the bacterium.[1] Additionally, a metabolite of Pretomanid inhibits the synthesis of mycolic acids, further contributing to its bactericidal effect.[1][6]
Caption: Mechanism of action of Pretomanid.
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies of antitubercular agents in mouse models, based on the methodologies cited in the reviewed literature.
Acute Tuberculosis Mouse Model Protocol
This model is used to evaluate the early bactericidal activity of a compound.
Caption: Workflow for the acute tuberculosis mouse model.
Detailed Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.[6]
-
Infection: Mice are infected via the aerosol route with Mycobacterium tuberculosis H37Rv to achieve a low-dose initial lung burden.[1]
-
Drug Formulation:
-
Treatment: Treatment is initiated one week post-infection and administered daily via oral gavage for a period of four weeks.[1]
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on appropriate agar medium (e.g., 7H11 agar) to determine the number of viable bacteria (colony-forming units, CFU). The log10 CFU reduction is calculated by comparing the CFU counts in treated groups to the untreated control group.[1][5]
Chronic Tuberculosis Mouse Model Protocol
This model assesses the sterilizing activity of a compound in a more established infection.
Caption: Workflow for the chronic tuberculosis mouse model.
Detailed Methodology:
-
Animal Model: BALB/c mice are typically used.[6]
-
Infection: Mice are infected with M. tuberculosis H37Rv, either intravenously or via low-dose aerosol, and the infection is allowed to establish for 4-6 weeks, leading to a chronic state.[8][9]
-
Drug Formulation: As described for the acute model.
-
Treatment: Daily oral gavage is initiated after the chronic infection is established and continues for the specified duration (e.g., 2-4 weeks).[1]
-
Efficacy Evaluation: Similar to the acute model, the primary endpoint is the reduction in bacterial load (log10 CFU) in the lungs and spleen of treated animals compared to untreated controls.[10]
Conclusion
The in vivo data presented in this guide highlight the significant therapeutic potential of indole-2-carboxamides as novel antitubercular agents. Their potent activity against M. tuberculosis in both acute and chronic infection models, coupled with a distinct mechanism of action targeting MmpL3, positions them as promising candidates for further preclinical and clinical development. Compared to Pretomanid, another important drug in the fight against tuberculosis, indole-2-carboxamides demonstrate comparable efficacy in reducing bacterial load in preclinical models. Further head-to-head comparative studies under identical experimental conditions would be invaluable to delineate the specific advantages of each class of compounds and to inform the design of future combination therapies for drug-resistant tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 3. Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic 18F-Pretomanid PET imaging in animal models of TB meningitis and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Indole-2-Carboxamide and Indole-5-Carboxamide Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structure that has given rise to a multitude of therapeutic agents. The functionalization of this bicyclic heterocycle offers a rich playground for drug design, and among the various derivatives, indolecarboxamides have emerged as a particularly fruitful area of investigation. The seemingly subtle difference in the attachment point of the carboxamide group, at position 2 versus position 5, can profoundly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and pharmacokinetic profile.
This guide provides a comparative analysis of indole-2-carboxamide and indole-5-carboxamide scaffolds, offering researchers, scientists, and drug development professionals a side-by-side look at their synthetic accessibility, physicochemical properties, and diverse biological activities, supported by experimental data and detailed protocols.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers
While comprehensive head-to-head comparative studies are limited, the available data suggests that the position of the carboxamide group influences key drug-like properties. The indole-2-carboxamide scaffold has been extensively studied, revealing a positive correlation between lipophilicity and potency in some cases, such as in antitubercular agents, which can also lead to challenges in aqueous solubility.[1] In contrast, certain indole-5-carboxamide derivatives, developed as MAO-B inhibitors, have been optimized to combine high potency with superior physicochemical properties.[2]
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Indole-2-Carboxamide Derivatives | Indole-5-Carboxamide Derivatives | Key Considerations |
| Solubility | Often a challenge, with a positive correlation between lipophilicity and potency in some series.[1] | Optimized derivatives have shown good solubility.[2] | Substituents on the indole ring and the carboxamide nitrogen play a crucial role. |
| Lipophilicity (LogP) | Varies widely based on substitution; can be high in potent compounds.[3] | Can be modulated to achieve a balance with potency. | A key parameter influencing both potency and ADME properties. |
| Metabolic Stability | Substitutions at the 4- and 6-positions of the indole ring can improve metabolic stability.[1] | Information is less systematically available across different target classes. | Important for determining in vivo half-life and dosing regimen. |
| Oral Bioavailability | Favorable oral pharmacokinetic properties have been demonstrated in rodent models for some antitubercular agents.[1] | Data is largely target-specific; less general information is available. | A critical factor for the development of orally administered drugs. |
Biological Activities and Structure-Activity Relationships (SAR)
The indole-2-carboxamide and indole-5-carboxamide scaffolds have been explored against a diverse array of biological targets, demonstrating the versatility of the indole core. However, the research landscape is notably more extensive for the 2-carboxamide isomer.
Indole-2-Carboxamide: A Broad Spectrum of Activity
Indole-2-carboxamides have been identified as promising candidates in several therapeutic areas.[4]
-
Antitubercular Agents: These compounds have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[5][6] The mechanism of action for some of these agents involves the inhibition of the MmpL3 transporter, which is crucial for the transport of mycolic acids in the mycobacterial cell wall.[3] SAR studies have revealed that the planarity of the indole ring is important for activity, and substitutions on both the indole nucleus and the amide moiety can significantly impact potency and metabolic stability.[5]
-
Anticancer Agents: A number of indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), exhibiting potent antiproliferative activity against various cancer cell lines.[7] The substitution pattern on the indole ring and the nature of the group attached to the carboxamide nitrogen are key determinants of their anticancer efficacy.[7]
-
Cannabinoid Receptor 1 (CB1) Allosteric Modulators: This scaffold has yielded potent allosteric modulators of the CB1 receptor.[8][9] SAR studies have highlighted the importance of the indole ring for binding affinity to the allosteric site, while substituents at the C3 position of the indole significantly influence the allosteric modulation.[8][9]
-
TRPV1 Agonists: Indole-2-carboxamides have been investigated as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain and inflammation.
Table 2: Biological Activity of Indole-2-Carboxamide Derivatives
| Biological Target | Key Findings | Example Compound Activity | Reference |
| M. tuberculosis (MmpL3) | Potent activity against drug-sensitive and resistant strains. | MIC = 0.8 µM | [5] |
| EGFR/CDK2 | Dual inhibition with antiproliferative effects. | GI50 = 0.95 µM to 1.50 µM | [7] |
| CB1 Receptor | Allosteric modulation with high binding affinity. | KB = 167.3 nM | [8][9] |
| Anti-inflammatory | Inhibition of superoxide anion. | 70-98% inhibition | [10] |
| Antiplasmodial | Moderate potency against P. falciparum. | Pf3D7-IC50 = 1.39 µM | [11] |
Indole-5-Carboxamide: Potent and Selective Inhibition
While the reported biological activities of indole-5-carboxamides are less diverse, they have demonstrated exceptional potency and selectivity for specific targets.
-
Monoamine Oxidase B (MAO-B) Inhibitors: Indole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[2][12] The most potent derivatives exhibit subnanomolar inhibitory activity and high selectivity over the MAO-A isoform.[2]
-
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: This scaffold has been explored for the development of inhibitors of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. SAR studies have focused on optimizing the central amino acid linker and the right-hand side of the molecule to achieve a balance of potency, physicochemical properties, and ADME characteristics.
Table 3: Biological Activity of Indole-5-Carboxamide Derivatives
| Biological Target | Key Findings | Example Compound Activity | Reference |
| MAO-B | Highly potent, selective, and reversible inhibition. | IC50 = 0.227 nM | [2] |
| HCV NS5B Polymerase | Nanomolar potency in cell-based replicon assays. | EC50 < 100 nM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis of indole-2 and -5-carboxamides and for key biological assays.
Synthesis of Indole-2-Carboxamides
A common method for the synthesis of indole-2-carboxamides involves the coupling of an indole-2-carboxylic acid with a desired amine.[5][10]
-
Activation of Carboxylic Acid: The indole-2-carboxylic acid is dissolved in a suitable solvent like DMF. A coupling reagent such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is added, followed by a base like DIPEA (N,N-Diisopropylethylamine).
-
Amide Bond Formation: The desired amine is then added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified, typically by extraction and column chromatography.
Alternatively, the indole-2-carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride, followed by reaction with the amine in the presence of a base like pyridine.[10]
Synthesis of Indole-5-Carboxamides
The synthesis of indole-5-carboxamides typically starts from indole-5-carboxylic acid and follows standard amide coupling procedures similar to those for the 2-isomers.[2]
-
Starting Material: Commercially available or synthesized indole-5-carboxylic acid is used as the starting material.
-
Coupling Reaction: The carboxylic acid is coupled with the desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI) in an appropriate solvent (e.g., DMF, DCM) and in the presence of a base (e.g., DIPEA, triethylamine).
-
Purification: The final product is purified by crystallization or column chromatography.
MAO-B Inhibition Assay
The inhibitory activity of compounds against MAO-B is often determined using a fluorometric assay.[2]
-
Enzyme and Substrate: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine, is used which is converted by MAO-B to a fluorescent product.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the fluorescent product is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MmpL3 Inhibition Assay
The inhibition of the MmpL3 transporter in Mycobacterium tuberculosis can be assessed using whole-cell assays.[3]
-
Bacterial Culture: M. tuberculosis is cultured to mid-log phase.
-
Compound Treatment: The bacterial culture is treated with various concentrations of the test compounds.
-
Growth Inhibition: Bacterial growth is monitored over several days by measuring the optical density at 600 nm (OD600) or by using a viability stain like resazurin.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Visualizing the Scaffolds in Action
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and biological activity of these scaffolds.
Caption: General synthetic route to indole-2-carboxamides.
Caption: Inhibition of MAO-B by indole-5-carboxamides.
Caption: Experimental workflow for MmpL3 inhibition assay.
Conclusion
The indole-2-carboxamide and indole-5-carboxamide scaffolds, while structurally similar, exhibit distinct profiles in terms of their explored biological activities and, to some extent, their physicochemical properties. Indole-2-carboxamides have demonstrated a remarkable breadth of applications, with promising leads in antitubercular, anticancer, and neuromodulatory research. In contrast, indole-5-carboxamides have thus far been characterized by their highly potent and selective activity against a more limited set of targets, namely MAO-B and HCV NS5B polymerase.
This comparative guide highlights the therapeutic potential inherent in both scaffolds and underscores the importance of positional isomerism in drug design. For researchers in the field, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. The extensive research on indole-2-carboxamides provides a rich foundation for further optimization, while the potent and selective nature of indole-5-carboxamides suggests that this isomer holds significant untapped potential for the development of novel therapeutic agents. Further head-to-head comparative studies of these isomers would be invaluable in elucidating the fundamental principles that govern their differential biological activities and in guiding the rational design of next-generation indole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IL251797B - Indole carboxamide compounds used as kinase inhibitors - Google Patents [patents.google.com]
- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of the novel compound, N-isopropyl-1H-indole-5-carboxamide. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.[1][2][3][4] Understanding the selectivity of a new indole derivative is therefore a critical step in assessing its therapeutic potential and potential off-target liabilities.
This document presents a comparative assessment of this compound against a panel of GPCRs and kinases, alongside well-established reference compounds. All data is presented in a standardized format to facilitate direct comparison. Detailed experimental protocols are provided to ensure transparency and reproducibility.
Data Presentation: Selectivity Profile
The selectivity of this compound was assessed against a panel of targets known to be modulated by indole-based compounds. These include serotonin, dopamine, and adrenergic receptors, as well as several protein kinases implicated in oncology.
G-Protein Coupled Receptor (GPCR) Binding Affinity
The binding affinity of this compound to a panel of GPCRs was determined using radioligand binding assays. The results are presented as the inhibitory constant (Ki), with lower values indicating higher affinity. For comparison, the affinities of well-established drugs targeting these receptors are also included.
| Target | This compound (Ki, nM) | Olanzapine (Ki, nM) | Haloperidol (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | 15 | 31 | 350 |
| 5-HT2A | 8 | 4 | 2 |
| 5-HT2C | 25 | 1 | 15 |
| 5-HT6 | >1000 | 10 | >1000 |
| Dopamine Receptors | |||
| D1 | >1000 | 31 | 20 |
| D2 | 50 | 1.5 | 1 |
| D3 | 35 | 2.5 | 0.7 |
| Adrenergic Receptors | |||
| α1A | 250 | 19 | 6 |
| α2A | >1000 | 230 | 1100 |
Hypothetical data for illustrative purposes.
Protein Kinase Inhibition
The inhibitory activity of this compound against a panel of protein kinases was evaluated using in vitro kinase activity assays. The results are presented as the half-maximal inhibitory concentration (IC50).
| Target Kinase | This compound (IC50, nM) | Staurosporine (IC50, nM) |
| PIM1 | 75 | 5 |
| CDK2 | 250 | 3 |
| AKT1 | >5000 | 20 |
| SRC | 800 | 6 |
| PI3Kα | >10000 | 15 |
Hypothetical data for illustrative purposes.
Experimental Protocols
Radioligand Binding Assays for GPCRs
Objective: To determine the binding affinity (Ki) of the test compound for a panel of GPCRs.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest were prepared from transfected HEK293 cells.
-
Binding Reaction: Membranes were incubated with a specific radioligand and varying concentrations of the test compound in a suitable binding buffer.
-
Incubation: The reaction mixture was incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using a scintillation counter.
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[5]
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases.
Methodology:
-
Reaction Components: The assay was performed in a multi-well plate containing the purified kinase, a specific substrate, and ATP.
-
Compound Incubation: The test compound was added at various concentrations to the reaction mixture.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.
-
Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: A representative Gq-coupled GPCR signaling pathway for the 5-HT2A receptor.
Caption: A generalized experimental workflow for assessing compound selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Published Data on Indole-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data on the synthesis and biological activity of N-substituted-1H-indole-5-carboxamide derivatives, with a focus on N-isopropyl-1H-indole-5-carboxamide as a representative compound. Due to a lack of specific published data on the reproducibility for this compound, this guide establishes a baseline for expected outcomes by comparing data from closely related analogues. The information presented is intended to aid researchers in evaluating the potential of this class of compounds and in designing further studies.
Introduction to Indole-5-Carboxamides
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The N-substituted-1H-indole-5-carboxamide series, in particular, has attracted significant interest for its potential in various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5] This guide focuses on the synthesis and biological evaluation of these compounds, providing a framework for assessing the reproducibility and potential of this chemical class.
Synthesis of this compound and Analogues
The primary route for synthesizing N-substituted-1H-indole-5-carboxamides involves the coupling of 1H-indole-5-carboxylic acid with a corresponding amine. This amide bond formation is a well-established transformation in organic synthesis.
Experimental Protocol: Amide Coupling Reaction
This protocol describes a general method for the synthesis of this compound, which can be adapted for other N-substituted analogues.
Materials:
-
1H-indole-5-carboxylic acid
-
Isopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indole-5-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopropylamine (1.1 eq) and DIPEA (2.0 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Synthesis Workflow
Figure 1. General workflow for the synthesis of this compound.
Comparative Biological Activity
| Compound ID | N-Substituent | Biological Target/Activity | Reported IC50/Activity | Reference |
| 1 | -CH(CH3)2 (isopropyl) | Inferred: Anticancer (PI3K/Akt pathway) | Not Reported | N/A |
| 2 | -Phenyl | MAO-B Inhibition | 0.78 µM | [5] |
| 3 | -Benzyl | Cholinesterase Inhibition | 30.06% inhibition at 10 µM (BuChE) | [6] |
| 4 | -(1-adamantyl) | Antitubercular (MmpL3) | 0.68 µM | [3] |
| 5 | -4-Hydroxyphenyl | TRPV1 Agonist | EC50 not specified | [7] |
Table 1. Comparison of biological activities of selected N-substituted indole-carboxamide derivatives.
Signaling Pathway: PI3K/Akt/mTOR
Many indole derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[3][4][6] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by small molecules like indole-5-carboxamides can lead to apoptosis and a reduction in tumor growth.
Figure 2. Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
Cell Viability Assay Workflow
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-isopropyl-1H-indole-5-carboxamide: A Guide for Laboratory Professionals
The proper disposal of N-isopropyl-1H-indole-5-carboxamide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As an indole derivative, this compound should be treated as a potentially hazardous chemical waste.[1][3] Improper disposal, such as pouring it down the drain or placing it in the regular trash, is illegal in many jurisdictions and can have serious consequences.[2][4][5]
Core Disposal Principles
The fundamental principle of laboratory chemical waste disposal is to manage waste in a safe, compliant, and environmentally responsible manner. All chemical waste must be collected and properly disposed of through a licensed hazardous waste disposal facility.[1] Intentional dilution or evaporation of chemical waste to avoid proper disposal is illegal.[1][5]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
It is a common and recommended practice to segregate halogenated and non-halogenated organic waste.[5]
-
Solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) should be collected separately from liquid waste.
3. Containerization:
-
Use a chemically compatible waste container with a secure, tight-fitting lid.[4][6] The original product container is often a suitable choice.[6]
-
Ensure the container is in good condition and free from leaks or external contamination.[6]
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.
-
For liquid waste, secondary containment is recommended to prevent spills.[4]
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
Indicate the accumulation start date (the date the first drop of waste was added to the container).
-
List all constituents of the waste, including any solvents, with their approximate concentrations.
5. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7]
-
Keep the waste container closed at all times, except when adding waste.[4][5]
6. Arranging for Disposal:
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS or hazardous waste management department to schedule a pickup.
-
Do not transport hazardous waste across public areas or between buildings yourself.[6]
Key Disposal Considerations
| Consideration | Rationale | Best Practice |
| Drain Disposal | Prohibited by federal, state, and local regulations for most chemicals to protect water systems and public health.[1][4] | Never pour this compound or its solutions down the sink. |
| Solid Waste Disposal | Regular trash is not equipped to handle chemical waste, leading to potential environmental contamination and exposure risks for sanitation workers. | Dispose of contaminated lab supplies (gloves, paper towels) as hazardous solid waste.[8] |
| Waste Minimization | Reduces disposal costs and environmental impact. | Order only the amount of chemical needed, and check if surplus can be used by other labs.[7] |
| Container Integrity | Prevents leaks and spills, ensuring safe storage and transport. | Use chemically compatible containers in good condition with secure lids.[4][6] |
| Accurate Labeling | Essential for safe handling, segregation, and proper disposal by waste management professionals.[5][7] | Label all waste containers clearly and completely with their contents and associated hazards. |
Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. sketchviz.com [sketchviz.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. graphviz.org [graphviz.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. essex.ac.uk [essex.ac.uk]
Comprehensive Safety and Handling Guide for N-isopropyl-1H-indole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling, storage, and disposal of N-isopropyl-1H-indole-5-carboxamide. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area or under a chemical fume hood.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of accidental exposure or spillage, follow these procedures immediately.
| Incident | First Aid Measures |
| If Swallowed | Rinse mouth. Get medical help.[1] |
| If on Skin | Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1] |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent.
-
Ventilate the area.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not allow it to enter the sewer system.
-
Contaminated Packaging: Triple rinse the container and dispose of it as hazardous waste.
Contact a licensed professional waste disposal service to dispose of this material.
Visual Safety Guides
To further aid in safe handling, the following diagrams illustrate the recommended PPE and the general workflow for handling this chemical.
Caption: Recommended PPE and a typical laboratory workflow for handling this compound.
Caption: Step-by-step workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
